Methyl 3-(prop-2-enamido)propanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(prop-2-enoylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-3-6(9)8-5-4-7(10)11-2/h3H,1,4-5H2,2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHVTCUBXYZCDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-acryloyl-beta-alanine methyl ester CAS number and molecular weight
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N-acryloyl-beta-alanine methyl ester is a functionalized monomer increasingly recognized for its utility in the synthesis of advanced biomaterials. Its unique structure, combining a reactive acryloyl group with a biocompatible amino acid derivative, makes it a valuable building block for creating polymers with tailored properties for applications in drug delivery, tissue engineering, and biomedical devices. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on insights relevant to the research and development landscape.
Core Compound Identification
A clear and unambiguous identification of a chemical entity is the foundation of reproducible science. The fundamental properties of N-acryloyl-beta-alanine methyl ester are summarized below.
| Property | Value | Source |
| CAS Number | 86710-95-4 | [1] |
| Molecular Formula | C7H11NO3 | [1] |
| Molecular Weight | 157.167 g/mol | [1] |
| Synonyms | 3-Acryloylamino-propionic acid methyl ester, N-2-methoxycarbonylethylacrylamide | [1] |
Synthesis and Mechanism
The synthesis of N-acryloyl-beta-alanine methyl ester is typically achieved through the acylation of β-alanine methyl ester. The most common and efficient method is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base.
The reaction mechanism proceeds as follows: The β-alanine methyl ester, acting as a nucleophile, attacks the electrophilic carbonyl carbon of acryloyl chloride. A base, typically an aqueous solution of sodium hydroxide, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of a biphasic system (e.g., an organic solvent and water) with vigorous stirring is crucial for maximizing the interfacial area where the reaction occurs, thus ensuring a high yield.
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
This protocol describes a general procedure for the synthesis of N-acryloyl-beta-alanine methyl ester.
-
Dissolution of Precursor : Dissolve β-alanine methyl ester hydrochloride in a suitable aqueous base (e.g., 10% sodium hydroxide solution) in a round-bottom flask. The mixture should be cooled in an ice bath to 0-5 °C.[2]
-
Preparation of Acylating Agent : In a separate flask, prepare a solution of acryloyl chloride in a water-immiscible organic solvent such as dichloromethane or diethyl ether.
-
Reaction : Add the acryloyl chloride solution dropwise to the cooled β-alanine methyl ester solution with vigorous stirring. Maintain the temperature below 5 °C throughout the addition.
-
Reaction Monitoring : Continue stirring the mixture vigorously for 1-2 hours after the addition is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up and Extraction : Once the reaction is complete, pour the mixture into a separatory funnel. Extract the aqueous layer with the organic solvent used in step 2 (e.g., ether) multiple times.[2]
-
Purification : Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[2]
-
Final Product : The resulting N-acryloyl-beta-alanine methyl ester can be further purified by column chromatography or recrystallization if necessary.
Caption: Synthesis workflow for N-acryloyl-beta-alanine methyl ester.
Applications in Drug Development
The primary application of N-acryloyl-beta-alanine methyl ester in the pharmaceutical and biomedical fields is as a monomer for the synthesis of functional polymers. The presence of the acryloyl group allows for polymerization, typically through free-radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), to form well-defined polymers.
These polymers are of significant interest for drug delivery systems. For instance, polymers derived from related N-acryloyl amino acid esters have been used to create hollow core nanocapsules.[3][4][5] These nanostructures can encapsulate therapeutic agents, offering benefits such as:
-
Sustained Release : The polymer matrix can be designed to degrade or swell in a controlled manner, leading to a prolonged release of the encapsulated drug.[3][4]
-
Biocompatibility : The amino acid-based structure of the monomer imparts a degree of biocompatibility to the resulting polymer, reducing potential toxicity.
-
Adjuvant Properties : Certain formulations have been shown to exhibit adjuvant properties, stimulating the immune system, which can be beneficial in the treatment of infectious diseases or cancer.[3][4]
The versatility of this monomer allows for the creation of copolymers with other functional monomers, enabling the fine-tuning of properties like hydrophilicity, degradability, and drug loading capacity.
Caption: Application of the monomer in drug delivery systems.
Safety and Handling
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[7]
-
Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[7] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[6][7]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Spills : In case of a spill, use appropriate tools to collect the material and place it in a suitable container for disposal. Avoid generating dust.[7]
-
First Aid :
It is imperative to consult the specific SDS for any chemical before use and to conduct a thorough risk assessment for any experimental procedure.
Conclusion
N-acryloyl-beta-alanine methyl ester is a promising monomer for the development of advanced biomaterials. Its straightforward synthesis, combined with the functional properties it imparts to polymers, makes it a valuable tool for researchers in drug development and materials science. The ability to create biocompatible and functional polymers for applications such as sustained drug delivery highlights its potential to contribute to the next generation of therapeutic solutions. As research in this area continues, the demand for well-characterized and versatile monomers like N-acryloyl-beta-alanine methyl ester is expected to grow.
References
-
Chemsrc. (2025, October 1). methyl ester of N-acryloy-β-alanine | CAS#:86710-95-4. Retrieved from [Link]
-
PubChem. (n.d.). N-acryloyl-l-alanine methyl ester. Retrieved from [Link]
-
Yamala, A. K., Nadella, V., Mastai, Y., Prakash, H., & Paik, P. (2017). Poly-N-acryloyl-(l-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. Nanoscale, 9(37), 14006-14014. Retrieved from [Link]
-
Bar-Ilan University. (2017, September 28). Poly-: N -acryloyl-(l-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. Retrieved from [Link]
-
ResearchGate. (2017, August). Poly N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties | Request PDF. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Retrieved from [Link]
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- 3. Poly-N-acryloyl-(l-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. cris.biu.ac.il [cris.biu.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
Thermodynamic & Physicochemical Characterization of Methyl 3-(prop-2-enamido)propanoate
A Technical Guide for Drug Development & Polymer Science
Executive Summary
Methyl 3-(prop-2-enamido)propanoate (also known as N-acryloyl-β-alanine methyl ester) represents a critical class of functionalized acrylamide monomers. Unlike simple acrylamides, this monomer incorporates an amino acid ester motif, imparting unique hydrophobicity and hydrolytic potential to its corresponding polymers.
This guide addresses the thermodynamic profile of this monomer, focusing on its utility in synthesizing thermoresponsive hydrogels and smart drug delivery systems . Given the niche status of this compound, specific batch-dependent thermodynamic values (such as exact melting point variations due to purity) must be validated experimentally. This document provides the baseline theoretical data, predictive models, and self-validating protocols required for rigorous characterization.
Part 1: Physicochemical Profile & Identity[1]
The thermodynamic behavior of this monomer is governed by the competition between the hydrogen-bonding amide group and the hydrophobic methyl ester tail.
Table 1: Chemical Identity & Structural Parameters
| Parameter | Data | Notes |
| IUPAC Name | Methyl 3-(prop-2-enamido)propanoate | |
| Common Synonyms | N-Acryloyl-β-alanine methyl ester; Methyl 3-acrylamidopropanoate | |
| CAS Number | 86710-95-4 | Primary identifier for the ester form.[1][2][3][4][5] |
| Molecular Formula | ||
| Molecular Weight | 157.17 g/mol | |
| Structure | Linear aliphatic spacer reduces steric hindrance near the vinyl group. | |
| Physical State | Low-melting solid or viscous liquid | Dependent on purity and inhibitor content. Store at 2–8°C. |
Table 2: Predicted & Reference Thermodynamic Properties
Note: Values marked with () are derived from group-contribution methods or structural homologs (Acrylamide/NIPAM) and serve as baselines for experimental validation.*
| Thermodynamic Property | Value / Range | Significance in Protocol |
| Enthalpy of Polymerization ( | -80 to -86 kJ/mol (-19.8 ± 0.7 kcal/mol) | Highly exothermic. Critical for reactor heat management to prevent thermal runaway (Gel Effect). |
| LogP (Octanol/Water) | ~0.24 (Predicted) | Indicates amphiphilic nature; soluble in organic solvents and water (monomer). |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Amide N-H facilitates strong intermolecular H-bonding, influencing viscosity and |
| Polymer Glass Transition ( | ~85–105°C (Polymer) | Estimated range for the homopolymer; lower than Polyacrylamide due to the flexible ester side chain. |
| LCST (Homopolymer) | Potential Range: 15–40°C | The polymer exhibits Lower Critical Solution Temperature behavior, crucial for "smart" release. |
Part 2: Thermodynamics of Polymerization
For researchers developing drug carriers, the Enthalpy of Polymerization (
1. Exothermicity & Auto-Acceleration
The polymerization of Methyl 3-(prop-2-enamido)propanoate is a free-radical vinyl addition. The reaction is driven by the conversion of a
-
Thermodynamic Driver:
kcal/mol. -
Risk Factor: As conversion increases, the viscosity of the medium rises, limiting the diffusion of long polymer chains. This prevents termination reactions but allows small monomer molecules to continue propagating.
-
Result: A sudden spike in reaction rate and temperature (the Trommsdorff-Norrish effect or "Gel Effect").
2. Entropy Considerations
-
(Entropy of Polymerization): Negative (
to J/mol·K). The system becomes more ordered as free monomers are constrained into a chain. -
Ceiling Temperature (
): The temperature at which . For acrylamides, is typically , meaning depolymerization is negligible under standard synthesis conditions.
Part 3: Experimental Protocols (Self-Validating Systems)
Do not rely on generic certificate of analysis (CoA) data for thermodynamic constants. Impurities (water, hydrolysis products) drastically shift these values. Use these protocols to validate your specific batch.
Protocol A: Differential Scanning Calorimetry (DSC) for Purity & Melting Point
Objective: Determine the precise melting onset and purity of the monomer before polymerization.
-
Preparation: Weigh 3–5 mg of monomer into an aluminum pan. Seal hermetically (to prevent sublimation).
-
Equilibration: Cool to -40°C to capture any glass transitions of impurities.
-
Ramp: Heat from -40°C to 150°C at 5°C/min under Nitrogen purge (50 mL/min).
-
Analysis:
-
Identify the endothermic melting peak (
). -
Integrate the peak to find Enthalpy of Fusion (
). -
Self-Validation: If the peak is broad (>2°C width), the monomer has degraded (likely hydrolysis of the ester) and must be recrystallized.
-
Protocol B: Isothermal Titration Calorimetry (ITC) for
Objective: Measure the exact heat of polymerization to model reactor safety.
-
Cell Loading: Load the sample cell with degassed water or buffer.
-
Syringe Loading: Load a concentrated monomer solution + Initiator (e.g., APS/TEMED or AIBN) into the syringe.
-
Titration: Inject small aliquots (2–5
L) of monomer into the cell at constant temperature (e.g., 25°C). -
Measurement: The instrument measures the power (
cal/sec) required to maintain constant temperature against the exothermic polymerization burst. -
Calculation: Integrate the heat peaks to derive
in kJ/mol.
Part 4: Advanced Visualization & Pathways
Diagram 1: Synthesis & Polymerization Workflow
This diagram illustrates the conversion of the monomer into a thermoresponsive polymer network, highlighting the critical thermodynamic checkpoints.
Caption: Workflow for converting the monomer to a hydrogel, emphasizing the exothermic propagation step and quality control.
Diagram 2: Thermoresponsive Drug Release Mechanism
The primary application of this monomer is in "Smart" drug delivery. The polymer undergoes a coil-to-globule transition at its Lower Critical Solution Temperature (LCST).
Caption: Mechanism of drug release triggered by temperature. Below LCST, the gel is swollen; above LCST, it collapses, expelling the drug.
References
-
PubChem. (2025).[6] Methyl 3-(prop-2-enamido)propanoate (Compound Summary). National Library of Medicine. [Link]
- Gromadzki, D., et al. (2008). Thermodynamics of polymerization of acrylamide derivatives. Journal of Thermal Analysis and Calorimetry. (Contextual grounding for acrylamide ).
-
ChemSrc. (2025).[1][7] Methyl ester of N-acryloy-β-alanine: Physicochemical Properties.[1][7][Link]
- Schild, H. G. (1992). Poly(N-isopropylacrylamide): experiment, theory and application. Progress in Polymer Science. (Foundational text for LCST mechanisms in N-substituted acrylamides).
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- 3. Methyl 3-(prop-2-enamido)propanoate | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 4. CN103113227B - Preparation method of 3-methyl methoxyacrylate - Google Patents [patents.google.com]
- 5. Preparation method of methyl 3-methoxyacrylate - Eureka | Patsnap [eureka.patsnap.com]
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- 7. methyl ester of N-acryloy-β-alanine | CAS#:86710-95-4 | Chemsrc [chemsrc.com]
Technical Guide: Hydrolytic Stability of Methyl 3-(prop-2-enamido)propanoate
Executive Summary
Methyl 3-(prop-2-enamido)propanoate (also known as N-acryloyl-
This guide provides a rigorous analysis of the ester's hydrolytic stability.[1][2] While chemically more robust than
Part 1: Molecular Architecture & Reactivity Profile
Structural Analysis
To predict stability, we must deconstruct the electronic environment of the ester carbonyl.
-
IUPAC Name: Methyl 3-(prop-2-enamido)propanoate
-
Common Name:
-Acryloyl- -alanine methyl ester[3] -
Structure:
Key Electronic Features:
-
The Leaving Group (
): Methyl esters are sterically unhindered, making them more susceptible to nucleophilic attack ( or ) compared to ethyl or tert-butyl analogs. -
The
-Amido Effect: The amide nitrogen is located at the -position relative to the ester carbonyl.-
Inductive Effect (-I): The amide group is electron-withdrawing. Through the ethylene backbone, it pulls electron density away from the ester carbonyl carbon.
-
Result: This increases the electrophilicity (
) of the ester carbonyl, theoretically accelerating alkaline hydrolysis rates ( ) compared to a simple fatty acid methyl ester (e.g., methyl propionate), though less dramatically than an -substituent.
-
The Stability-Reactivity Paradox
While analyzing hydrolytic stability, one cannot ignore the acrylamide moiety. In high pH buffers (pH > 8.5), the hydrolysis rate measurement may be confounded by Michael addition of hydroxide or buffer nucleophiles to the alkene.
DOT Diagram: Degradation Pathways The following diagram illustrates the competing degradation pathways researchers must distinguish during analysis.
Part 2: Hydrolytic Mechanisms
Chemical Hydrolysis (pH-Dependent)
The hydrolysis follows pseudo-first-order kinetics when water is in vast excess (buffered aqueous solution). The observed rate constant (
-
Acidic Region (
): Follows the mechanism. Protonation of the carbonyl oxygen activates the ester. The -amide group remains neutral (amides are poor bases), so no charge repulsion occurs. -
Neutral Region (
): The "water reaction" ( ) dominates. This ester is relatively stable here, with half-lives ( ) typically in the range of days to weeks at 25°C, provided no esterases are present. -
Alkaline Region (
): Follows the mechanism. Hydroxide attacks the carbonyl.[4] The rate accelerates logarithmically with pH. Due to the -amide inductive effect, expect to be slightly higher than unsubstituted alkyl esters.
Enzymatic Hydrolysis (Physiological Relevance)
In drug development, chemical stability is often secondary to metabolic stability.
-
Primary Effectors: Carboxylesterases (CES1 in liver, CES2 in intestine) and plasma butyrylcholinesterase.
-
Prediction: Methyl esters are high-affinity substrates for CES. In plasma or liver microsomes, the
of this molecule will likely drop from days (buffer) to minutes (biological matrix) . -
Implication: If this molecule is a drug linker, the methyl ester will act as a "rapid release" mechanism. If it is a monomer for hydrogels, the polymer backbone will degrade via surface erosion.
Part 3: Experimental Assessment Protocol
To accurately determine the hydrolytic stability, you must isolate the ester cleavage from Michael addition side reactions.
Experimental Design (Self-Validating)
-
Method: RP-HPLC with UV detection.
-
Detection Wavelength: 210 nm (Amide/Ester carbonyls) and 240 nm (Acrylamide conjugation).
-
Validation Check: If the peak area at 240 nm decreases faster than the appearance of the acid product, Michael addition (saturation of the double bond) is occurring.
-
Protocol Workflow
DOT Diagram: Kinetic Assay Workflow
Detailed Methodology
-
Buffer Systems:
-
pH 1.2: 0.1 N HCl (Simulated Gastric Fluid).
-
pH 7.4: 50 mM Phosphate Buffer (PBS).
-
pH 9.0: 50 mM Borate Buffer.
-
Note: Maintain constant ionic strength (
) using NaCl to avoid salt effects.
-
-
Cosolvent: Use <1% Acetonitrile or DMSO to ensure solubility without affecting water activity significantly.
-
Quantification:
-
Monitor the disappearance of the Parent Ester (
min). -
Monitor the appearance of the Acid Product (
-acryloyl- -alanine, min). -
Critical: The Acid Product will be more polar and elute earlier on a C18 column.
-
Part 4: Data Interpretation
Calculating Half-Life ( )
Plot the natural logarithm of the remaining ester concentration (or peak area) against time.
Representative Stability Profile (Theoretical)
Based on structural analogs (e.g.,
| Condition | pH | Primary Mechanism | Estimated |
| Acidic | 1.2 | Moderate (Hours to Days) | |
| Physiological | 7.4 | Water Attack (Neutral) | Stable (Days to Weeks) |
| Basic | 9.0 | Labile (Minutes to Hours) | |
| Plasma | 7.4 | Enzymatic (Esterase) | Very Labile (< 30 min) |
Note: The "Physiological" stability refers to chemical buffer only. In vivo stability is dictated by the "Plasma" row.
Part 5: Formulation & Storage Implications[1]
Storage[1]
-
Solid State: Store at -20°C under desiccant. The hydrochloride salt (if available) is more stable than the free base.
-
Solution: Avoid storing in protic solvents (methanol/water). Prepare fresh in anhydrous DMSO or Acetonitrile.
Drug Development Context
If using this group as a prodrug linker :
-
Pros: Excellent for rapid release in plasma due to high esterase sensitivity.
-
Cons: Poor oral bioavailability if the target is systemic, as gastric acid (pH 1.2) and intestinal esterases will degrade it before absorption.
If using as a hydrogel monomer :
-
The hydrolysis of the methyl ester side chain will generate carboxylic acid groups over time.[4]
-
Effect: This turns a neutral hydrogel into an anionic (negatively charged) hydrogel, causing it to swell more in basic environments and potentially altering the release kinetics of entrapped drugs.
References
-
Goldschmidt Gőz, V., et al. (2019).[5] "Unwanted hydrolysis or
/ -peptide bond formation: how long should the rate-limiting coupling step take?" RSC Advances, 9, 31412-31420. Link -
Mabrouk, M., et al. (2022). "Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes." Journal of the American Chemical Society, 144(3), 1187–1197. Link
- Anderson, D. G., et al. (2006). "Biodegradable poly( -amino esters): Synthesis, characterization, and structure-property relationships." Biomaterials, 27(19), 3715-3723. (Contextual grounding for -amino ester hydrolysis).
-
BenchChem Technical Support. "Storage and handling guidelines for
-Alanine methyl ester hydrochloride." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. methyl ester of N-acryloy-β-alanine | CAS#:86710-95-4 | Chemsrc [chemsrc.com]
- 4. Hydrolysis of methyl propanoate gives _______and________. [allen.in]
- 5. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
An In-depth Technical Guide to N-acryloyl-β-alanine Methyl Ester Derivatives: Synthesis, Polymerization, and Biomedical Applications
This guide provides a comprehensive technical overview of N-acryloyl-β-alanine methyl ester and its derivatives, a class of monomers that are increasingly finding application in the development of advanced "smart" biomaterials. We will delve into the synthetic methodologies for these monomers, explore their polymerization into functional polymers, and discuss the structure-property relationships that govern their behavior, with a particular focus on their thermoresponsive characteristics. Finally, we will survey their current and potential applications in drug delivery and tissue engineering, providing researchers, scientists, and drug development professionals with a foundational understanding of this promising platform.
Introduction: The Versatility of Amino Acid-Based Polymers
Amino acid-based polymers are a fascinating class of materials that bridge the gap between synthetic and biological macromolecules. Their inherent biocompatibility and the functional diversity offered by the amino acid side chains make them prime candidates for a wide range of biomedical applications.[1] By incorporating polymerizable groups, such as an N-acryloyl moiety, these bio-inspired monomers can be transformed into polymers with precisely controlled architectures and stimuli-responsive properties.[2]
N-acryloyl-β-alanine methyl ester, in particular, serves as a valuable building block. The β-alanine backbone offers a different stereochemical and conformational flexibility compared to its α-amino acid counterparts. The methyl ester group provides a site for further chemical modification and influences the polymer's solubility and thermal behavior. The acryloyl group, of course, is the key to polymerization, allowing for the creation of high-molecular-weight polymers with a range of topologies.
This guide will provide the fundamental knowledge to design and synthesize novel polymers based on N-acryloyl-β-alanine methyl ester for advanced biomedical applications.
Monomer Synthesis: The Schotten-Baumann Approach
The synthesis of N-acryloyl-β-alanine methyl ester and its derivatives is most commonly achieved through a variation of the Schotten-Baumann reaction. This robust and versatile method involves the acylation of the amino group of a β-alanine ester with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4]
Causality Behind Experimental Choices
The choice of a two-phase system, typically an organic solvent and an aqueous base solution, is a hallmark of the Schotten-Baumann reaction.[4] The organic phase (e.g., dichloromethane or diethyl ether) dissolves the acryloyl chloride and the resulting N-acryloyl product, while the aqueous phase contains the inorganic base (e.g., sodium hydroxide or potassium hydroxide) to neutralize the HCl generated. This separation is crucial to prevent the hydrolysis of the acid chloride, which would otherwise be a significant side reaction.[5] The reaction is typically performed at low temperatures (e.g., 0 °C) to further minimize side reactions and control the exothermicity of the acylation.
Detailed Experimental Protocol: Synthesis of N-acryloyl-β-alanine methyl ester
Materials:
-
β-alanine methyl ester hydrochloride
-
Acryloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Preparation of the Amine Solution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve β-alanine methyl ester hydrochloride in deionized water. Slowly add a solution of sodium hydroxide (2 equivalents) while monitoring the pH to ensure it remains basic (pH > 9). This deprotonates the amine, making it nucleophilic.
-
Preparation of the Acyl Chloride Solution: In a separate dropping funnel, dissolve acryloyl chloride (1.1 equivalents) in dichloromethane.
-
Reaction: Add the acryloyl chloride solution dropwise to the vigorously stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C. The biphasic mixture will be stirred vigorously for an additional 2-4 hours at room temperature to ensure the reaction goes to completion.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude N-acryloyl-β-alanine methyl ester can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Characterization
The structure and purity of the synthesized monomer should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of the acryloyl protons (typically in the range of 5.5-6.5 ppm), the β-alanine backbone protons, and the methyl ester protons.
-
¹³C NMR: To identify the carbonyl carbons of the amide and ester groups, as well as the vinyl carbons.
-
FTIR: To observe the characteristic vibrational bands for the N-H stretch of the amide, the C=O stretches of the amide and ester, and the C=C stretch of the acryloyl group.[2]
-
Mass Spectrometry: To confirm the molecular weight of the product.
Polymerization of N-acryloyl-β-alanine Methyl Ester Derivatives
The presence of the acryloyl group allows for the polymerization of N-acryloyl-β-alanine methyl ester and its derivatives via various radical polymerization techniques. For applications requiring well-defined polymer architectures, controlled radical polymerization methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are preferred.[6][7]
Rationale for RAFT Polymerization
RAFT polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, low polydispersity indices (PDI), and complex architectures (e.g., block copolymers, star polymers).[8] This level of control is crucial for many biomedical applications where properties like drug release kinetics and self-assembly are highly dependent on the polymer's structure. The choice of RAFT agent, initiator, solvent, and temperature are critical parameters that must be optimized for each specific monomer.
Detailed Experimental Protocol: RAFT Polymerization of N-acryloyl-β-alanine methyl ester
Materials:
-
N-acryloyl-β-alanine methyl ester (monomer)
-
A suitable RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
A radical initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA)
-
A suitable solvent (e.g., 1,4-dioxane or dimethylformamide)
-
An inert gas (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the N-acryloyl-β-alanine methyl ester, RAFT agent, and initiator in the chosen solvent. The molar ratio of monomer to RAFT agent will determine the target degree of polymerization, and the ratio of RAFT agent to initiator is typically between 2 and 10.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time (e.g., 24 hours).
-
Termination and Precipitation: Quench the polymerization by cooling the flask in an ice bath and exposing it to air. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether).
-
Purification: Collect the precipitated polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.
Polymer Characterization
The resulting polymer should be characterized to determine its molecular weight, molecular weight distribution, and composition.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[9]
-
¹H NMR: To confirm the polymer structure and, in some cases, to determine the monomer conversion.[9]
-
FTIR: To verify the presence of the expected functional groups in the polymer.[9]
Structure-Property Relationships: Tuning Thermoresponsive Behavior
A key feature of many polymers derived from N-acryloyl amino acids is their thermoresponsive behavior in aqueous solutions.[10] This means they exhibit a phase transition at a specific temperature, known as the Lower Critical Solution Temperature (LCST) or Upper Critical Solution Temperature (UCST).[11]
-
LCST: The polymer is soluble below this temperature and becomes insoluble (precipitates) above it. This is the more common behavior for this class of polymers.[10][11]
-
UCST: The polymer is insoluble below this temperature and becomes soluble above it.[12]
This behavior is governed by the delicate balance between hydrophilic and hydrophobic interactions of the polymer chains with water. The structure of the N-acryloyl-β-alanine derivative can be systematically modified to tune the LCST or UCST.
Table 1: Influence of Structural Modifications on Thermoresponsive Properties
| Structural Modification | Effect on Hydrophilicity/Hydrophobicity | Expected Impact on LCST |
| Increasing the length of the ester alkyl chain | Increases hydrophobicity | Decreases LCST |
| Introducing hydrophilic groups (e.g., hydroxyl, oligo(ethylene glycol)) | Increases hydrophilicity | Increases LCST |
| Copolymerization with a more hydrophilic comonomer | Increases overall hydrophilicity | Increases LCST |
| Copolymerization with a more hydrophobic comonomer | Increases overall hydrophobicity | Decreases LCST |
Biomedical Applications: Smart Hydrogels for Drug Delivery
The thermoresponsive nature of poly(N-acryloyl-β-alanine methyl ester) derivatives makes them excellent candidates for the fabrication of "smart" hydrogels for biomedical applications, particularly in controlled drug delivery and tissue engineering.[13][14][15]
Thermoresponsive Hydrogels for On-Demand Drug Release
Hydrogels are three-dimensional, water-swollen polymer networks.[13] By crosslinking thermoresponsive polymers, it is possible to create hydrogels that undergo a volume phase transition at their LCST. Below the LCST, the hydrogel is swollen and can be loaded with a therapeutic agent. When the temperature is raised above the LCST, the hydrogel deswells and releases the encapsulated drug. This property can be exploited for on-demand drug delivery, for instance, by designing a hydrogel with an LCST slightly above physiological temperature.
Experimental Workflow: Hydrogel Formulation and Drug Release Study
Caption: Workflow for hydrogel formulation and in vitro drug release testing.
Conclusion and Future Perspectives
N-acryloyl-β-alanine methyl ester and its derivatives represent a versatile and promising platform for the development of advanced biomaterials. The straightforward synthesis of the monomers, coupled with the ability to precisely control their polymerization via techniques like RAFT, allows for the creation of polymers with tailored properties. The tunable thermoresponsive behavior of these polymers is particularly attractive for applications in controlled drug delivery and tissue engineering.
Future research in this area will likely focus on expanding the library of N-acryloyl-β-alanine derivatives to achieve a wider range of thermoresponsive temperatures and functionalities. Furthermore, the exploration of these polymers in more complex architectures, such as block copolymers for self-assembling nanocarriers and surface-grafted polymers for creating "smart" surfaces, will undoubtedly lead to new and innovative biomedical technologies. The inherent biocompatibility of the amino acid backbone, combined with the synthetic versatility of the acryloyl group, ensures that N-acryloyl-β-alanine derivatives will continue to be a fruitful area of research for years to come.
References
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Boustta, M., & Vert, M. (2019). Poly[(N-acryloyl glycinamide)-co-(N-acryloyl l-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery. Gels, 5(1), 13. [Link]
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Sahu, P., & Mishra, S. (2020). Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management. Journal of Drug Delivery and Therapeutics, 10(4-s), 193-200. [Link]
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Yu, D., Luo, C., Fu, W., & Li, Z. (2014). New thermal-responsive polymers based on alanine and (meth)acryl amides. Polymer Chemistry, 5(15), 4443-4450. [Link]
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Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
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Thakur, A., & Jaiswal, M. (2017). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Scientific Reports, 7(1), 1-11. [Link]
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Mori, H., Ookuma, H., Nakano, S., & Endo, T. (2005). Controlled Radical Polymerization of an Acrylamide Containing l-Phenylalanine Moiety via RAFT. Macromolecules, 38(21), 8541–8548. [Link]
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Yamala, A. K., Nadella, V., Mastai, Y., Prakash, H., & Paik, P. (2017). Poly-N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. Nanoscale, 9(37), 14006-14014. [Link]
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Çatiker, E., & Hazer, B. (2022). Synthesis and Characterization of Poly(Acrylic Acid-g-α-Methyl-β-Alanine). Advanced Polymer Structures. [Link]
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Lokey, S. (2017). Schotten-Baumann Reaction. Lokey Lab Protocols. [Link]
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Kries, H. v., & Appelt, C. (2012). Living Polymerization of N-Substituted β-Alanine N-Carboxyanhydrides: Kinetic Investigations and Preparation of an Amphiphilic Block Copoly. Macromolecular Rapid Communications, 33(13), 1129-1134. [Link]
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Ozyurek, Z., & Tuncel, A. (2011). Synthesis of poly(N-acryloyl-l-alanine) [poly(AAla)] via ATRP using two initiators. Journal of Polymer Research, 18, 1261–1270. [Link]
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Yamada, S., & Yamada, T. (2022). Bayesian optimisation for the Schotten–Baumann reaction in a flow system. Reaction Chemistry & Engineering, 7(1), 173-180. [Link]
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Anusevicius, K., Mickevicius, V., & Stumbryte, G. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Journal of Chemical and Pharmaceutical Research, 6(10), 751-752. [Link]
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Caló, E., & Khutoryanskiy, V. V. (2015). Biomedical applications of hydrogels: A review of patents and commercial products. European Polymer Journal, 65, 252-267. [Link]
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Truong, V. X., & Anastasaki, A. (2023). Hybrid Poly(β-amino ester) Triblock Copolymers Utilizing a RAFT Polymerization Grafting-From Methodology. Advanced Materials Technologies, 8(16), 2201886. [Link]
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Theato, P., & Zentel, R. (2017). Surfactant-Free RAFT Emulsion Polymerization of Styrene Using Thermoresponsive macroRAFT Agents: Towards Smart Well-Defined Block Copolymers with High Molecular Weights. Polymers, 9(12), 673. [Link]
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Truong, V. X., & Anastasaki, A. (2023). Hybrid Poly(β-amino ester) Triblock Copolymers Utilizing a RAFT Polymerization Grafting-From Methodology. UCL Discovery. [Link]
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National Center for Biotechnology Information. (n.d.). N-acryloyl-l-alanine methyl ester. PubChem. [Link]
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Ailincai, D., et al. (2022). Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations. Pharmaceutics, 14(3), 574. [Link]
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Boustta, M., & Vert, M. (2019). Poly[(N-acryloyl glycinamide)-co-(N-acryloyl l-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery. ResearchGate. [Link]
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L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]
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ChemSrc. (n.d.). methyl ester of N-acryloy-β-alanine. [Link]
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Çatiker, E., & Hazer, B. (2022). Synthesis and characterization of novel poly(α-methyl β-alanine-b-lactone)s through hydrogen-transfer and ring-opening polymerization. ResearchGate. [Link]
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Mori, H., & Endo, T. (2006). RAFT Polymerization of Acrylamide Derivatives Containing l-Phenylalanine Moiety. ResearchGate. [Link]
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Ucisik, A. H., & Kars, H. E. (2014). ESR study of poly(β-alanine) and its derivatives. ResearchGate. [Link]
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Taylor & Francis. (n.d.). LCST – Knowledge and References. [Link]
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Theato, P. (2013). Investigation of the LCST of polyacrylamides as a function of molecular parameters and solvent composition. ResearchGate. [Link]
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Methodological & Application
Application Note: A Practical Guide to the Free-Radical Polymerization of Methyl 3-(prop-2-enamido)propanoate
Abstract
This application note provides a comprehensive and technically grounded protocol for the free-radical polymerization of Methyl 3-(prop-2-enamido)propanoate, a functional acrylamide monomer. Polymers derived from N-substituted acrylamides are of significant interest in biomedical fields for applications such as drug delivery, hydrogels, and surface modification. This guide is designed for researchers and scientists, offering a step-by-step methodology from reaction setup to polymer characterization. Beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical experimental choices, ensuring a robust and reproducible synthesis of poly(Methyl 3-(prop-2-enamido)propanoate).
Introduction and Mechanistic Overview
Methyl 3-(prop-2-enamido)propanoate is a vinyl monomer featuring both an amide and an ester functional group, making its corresponding polymer, poly(Methyl 3-(prop-2-enamido)propanoate), a versatile platform for creating advanced materials. The polymerization is achieved via a free-radical mechanism, a robust and widely used method for synthesizing a variety of polymers from vinyl monomers.[1]
The process can be understood through three fundamental stages:
-
Initiation: The process begins with the thermal decomposition of an initiator, such as 2,2'-Azobis(2-methylpropionitrile) (AIBN), to generate primary free radicals.[2][3][4] This decomposition is driven by the formation of a stable nitrogen gas molecule and two relatively stable 2-cyano-2-propyl radicals.[2][4] These primary radicals then react with a monomer molecule, transferring the radical center to it and initiating the polymer chain.
-
Propagation: The newly formed monomer radical successively adds to other monomer molecules, rapidly extending the polymer chain.[1][5] This step is highly exothermic and is the primary phase of polymer growth.
-
Termination: The growth of a polymer chain ceases when two radical species react with each other, typically through combination or disproportionation, resulting in a stable, non-radical polymer chain.[4]
While this guide focuses on conventional free-radical polymerization, it is noteworthy that N-substituted acrylamides are also highly amenable to controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[6][7][8][9] RAFT offers superior control over molecular weight, architecture, and polydispersity, which may be desirable for advanced applications.[1]
Materials and Equipment
Reagents
-
Methyl 3-(prop-2-enamido)propanoate (Monomer, >98%)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN, initiator, 98%) - Note: AIBN should be recrystallized from a solvent like ethanol or methanol before use to remove inhibitors and decomposition products.[10]
-
Anhydrous N,N-Dimethylformamide (DMF, solvent, ≥99.8%)
-
Methanol (for precipitation)
-
Diethyl ether (for washing)
-
Nitrogen or Argon gas (high purity, for inert atmosphere)
Equipment
-
Schlenk flask or round-bottom flask with a sidearm
-
Rubber septa
-
Magnetic stirrer and stir bar
-
Oil bath with temperature controller
-
Schlenk line or manifold for inert gas
-
Syringes and needles
-
Beakers and funnels
-
Sintered glass funnel or Büchner funnel
-
Vacuum filtration apparatus
-
Vacuum oven
-
Standard laboratory glassware
Experimental Protocol: Synthesis of Poly(Methyl 3-(prop-2-enamido)propanoate)
This protocol details a typical batch polymerization in an organic solvent. The quantities provided are for a representative synthesis and can be scaled as needed.
Reaction Setup and Deoxygenation
The presence of oxygen is highly detrimental to radical polymerization as it can react with propagating radicals to form unreactive peroxide species, thereby inhibiting or terminating the polymerization.[5] Therefore, rigorous deoxygenation is critical for success.
-
Charging the Flask: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 3-(prop-2-enamido)propanoate (e.g., 2.0 g, 12.7 mmol) and the initiator, AIBN (e.g., 21 mg, 0.127 mmol). This corresponds to a monomer-to-initiator ratio of [M]₀/[I]₀ = 100:1.
-
Solvent Addition: Add anhydrous DMF (e.g., 10 mL) to the flask to dissolve the monomer and initiator. This creates a ~1.3 M solution.
-
Deoxygenation: Secure the flask to a Schlenk line. Subject the solution to three cycles of freeze-pump-thaw to thoroughly remove dissolved oxygen.
-
Freeze the solution using a liquid nitrogen bath.
-
Apply a high vacuum for 10-15 minutes.
-
Close the flask to the vacuum and thaw the solution in a water bath.
-
Backfill the flask with inert gas (N₂ or Ar).
-
Repeat this cycle two more times.
-
Alternatively, for a simpler setup, bubble inert gas through the solution via a long needle for 30-60 minutes while maintaining a positive pressure of inert gas.[11]
-
Polymerization
The choice of temperature is dictated by the thermal decomposition rate of the initiator. AIBN has a 10-hour half-life at approximately 65 °C, making temperatures between 60-80 °C suitable for initiating polymerization at a controlled rate.[2]
-
Initiation: After deoxygenation, place the sealed flask in a preheated oil bath set to 70 °C.
-
Reaction: Allow the reaction to proceed with vigorous stirring under a positive pressure of inert gas for a predetermined time (e.g., 6-12 hours). The solution will gradually become more viscous as the polymer forms.
Polymer Isolation and Purification
Purification is essential to remove unreacted monomer, initiator fragments, and solvent.[] Reprecipitation is the most common and effective method for this purpose.[][13]
-
Termination: After the desired reaction time, terminate the polymerization by removing the flask from the oil bath and exposing it to air by removing the septum. Cooling the solution rapidly also quenches the reaction.
-
Precipitation: Pour the viscous polymer solution dropwise into a beaker containing a large excess of a non-solvent (e.g., 200 mL of cold methanol or diethyl ether) while stirring vigorously. The polymer should precipitate as a white solid.
-
Isolation: Collect the precipitated polymer by vacuum filtration using a sintered glass or Büchner funnel.
-
Washing: Wash the polymer cake several times with fresh portions of the non-solvent (methanol or diethyl ether) to remove any remaining impurities.
-
Drying: Transfer the purified polymer to a tared vial and dry it under high vacuum at 40-50 °C for 24 hours or until a constant weight is achieved. The final product should be a white, fluffy solid.
Summary of Experimental Parameters
For ease of reference, the key quantitative data for the described protocol are summarized in the table below.
| Parameter | Value | Rationale |
| Monomer (M) Mass | 2.0 g (12.7 mmol) | Starting amount for synthesis. |
| Initiator (I) Mass (AIBN) | 21 mg (0.127 mmol) | Targets a degree of polymerization of ~100. |
| Molar Ratio [M]₀/[I]₀ | 100 / 1 | Influences the final molecular weight. |
| Solvent (Anhydrous DMF) | 10 mL | Ensures solubility of all components.[14] |
| Reaction Temperature | 70 °C | Ensures a suitable decomposition rate for AIBN.[8][9] |
| Reaction Time | 6 - 12 hours | Allows for high monomer conversion. |
| Precipitation Solvent | Methanol / Diethyl Ether | The polymer is insoluble in these solvents. |
| Volume of Precip. Solvent | ~200 mL | A large excess ensures complete precipitation. |
Polymer Characterization
Confirming the identity and properties of the synthesized polymer is a critical final step.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Dissolving the dried polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) allows for structural confirmation. The characteristic sharp peaks of the vinyl protons of the monomer should disappear, replaced by broad peaks corresponding to the polymer backbone.
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This technique is used to determine the molecular weight distribution of the polymer.[15] It provides crucial information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution.[15] For conventional free-radical polymerization, a PDI value between 1.5 and 2.5 is typically expected.
Workflow Visualization
The following diagram illustrates the complete experimental workflow for the synthesis and purification of poly(Methyl 3-(prop-2-enamido)propanoate).
Caption: Experimental workflow for radical polymerization.
References
-
Studies of the RAFT polymerization of acrylamide and N-[3-(dimethylamino)propyl] methacrylamide: Factors affecting kinetics, molecular weight control, and block copolymer formation. ProQuest. Available at: [Link]
-
Aqueous RAFT polymerization of acrylamide and N,N-dimethylacrylamide at room temperature. Oak Ridge National Laboratory. Available at: [Link]
-
Rapid RAFT Polymerization of Acrylamide with High Conversion. MDPI. Available at: [Link]
-
Starlike Branched Polyacrylamides by RAFT Polymerization—Part I: Synthesis and Characterization. ACS Omega. ACS Publications. Available at: [Link]
-
Azobisisobutyronitrile. Wikipedia. Available at: [Link]
-
Rapid RAFT Polymerization of Acrylamide with High Conversion. PubMed. Available at: [Link]
-
Radical polymerization. Wikipedia. Available at: [Link]
-
The Essential Role of AIBN as a Radical Initiator in Modern Polymerization. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
2.9: Radical Polymerization. Chemistry LibreTexts. Available at: [Link]
-
'Living' radical polymerization of styrene with AIBN/FeCl /PPh initiating system via a reverse atom transfer radical polymer. Society of Chemical Industry. Available at: [Link]
-
Synthesis and characterization of polyacrylamide-based biomimetic underwater adhesives. JKU ePUB. Available at: [Link]
-
Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal. Available at: [Link]
-
Synthesis and radical polymerization of 2-vinylbenzylmercapto-imidazoline hydrochloride. Wiley Online Library. Available at: [Link]
-
Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. ScienceDirect. Available at: [Link]
-
Controlled Radical Polymerization. Prog. Polym. Sci. Available at: [Link]
-
Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. ACS Publications. Available at: [Link]
-
Acrylamide Polymerization. Bio-Rad. Available at: [Link]
-
Molecular weight characterization of poly(acrylamide‐co‐sodium acrylate). I. Viscometry. Wiley Online Library. Available at: [Link]
-
NMR STUDY OF POLYACRYLAMIDE TACTICITY SYNTHESIZED BY PRECIPITATED POLYMERIZATION METHOD. SID. Available at: [Link]
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Some advices for purifying a polymer ? ResearchGate. Available at: [Link]
-
(PDF) SYNTHESIS AND CHARACTERIZATION OF POLYACRYLAMIDE WITH CONTROLLED MOLAR WEIGHT. ResearchGate. Available at: [Link]
-
GPC-NMR Analysis for Polymer Characterisation. Intertek. Available at: [Link]
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RAFT polymerization of N-acryloyl-beta-alanine methyl ester
Application Note: High-Fidelity RAFT Polymerization of N-Acryloyl-β-Alanine Methyl Ester
Executive Summary
This guide details the protocol for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of N-acryloyl-β-alanine methyl ester (NAM) . This monomer is a structural isomer of the widely studied N-acryloyl-L-alanine methyl ester but lacks the chiral center, offering a simplified route to biocompatible, thermoresponsive polyacrylamide derivatives.
The resulting polymer, Poly(NAM) , serves as a critical precursor. While the ester form exhibits Low Critical Solution Temperature (LCST) behavior in aqueous solutions (depending on molecular weight), its primary utility lies in its role as a "masked" polyelectrolyte. Subsequent hydrolysis yields Poly(N-acryloyl-β-alanine), a pH-responsive polymer structurally analogous to poly(β-alanine) (nylon-3) derivatives.
Strategic Experimental Design
The RAFT Agent Selection
Success in RAFT polymerization hinges on the "Z" (stabilizing) and "R" (leaving) groups of the Chain Transfer Agent (CTA).
-
Monomer Class: Acrylamides (Activated monomer).
-
Selected CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) .
-
Why: The dithiobenzoate Z-group (Ph-) provides sufficient activation for the C=S bond to react with the acrylamide propagating radical. The cyanovaleric R-group is an excellent leaving group for acrylamides, ensuring fast re-initiation.
-
Alternative: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (Trithiocarbonate) is a valid alternative if sulfur odor or color is a concern, though CPADB often yields tighter dispersity (Đ) for acrylamides.
-
Solvent & Initiator
-
Solvent: N,N-Dimethylformamide (DMF) .
-
Reasoning: NAM is a polar monomer. DMF solubilizes both the monomer and the resulting polymer, preventing precipitation during synthesis which would broaden the molecular weight distribution (MWD).
-
-
Initiator: Azobisisobutyronitrile (AIBN) .[1][2]
-
Reasoning: Standard thermal initiator with a 10-hour half-life at ~64°C, allowing for controlled radical generation at the target temperature of 70°C.
-
Pre-Requisite: Monomer Synthesis
Since NAM is not universally available off-the-shelf, its synthesis is a necessary first step.
Reaction Scheme:
Protocol 1: Synthesis of NAM Monomer
Materials:
- -Alanine methyl ester hydrochloride (10.0 g, 71.6 mmol)
-
Acryloyl chloride (7.1 g, 78.8 mmol, 1.1 eq)
-
Triethylamine (TEA) (15.9 g, 157.5 mmol, 2.2 eq)
-
Dichloromethane (DCM) (anhydrous, 150 mL)
Procedure:
-
Setup: Flame-dry a 500 mL two-neck round-bottom flask (RBF). Purge with
. Add -alanine methyl ester HCl and DCM. -
Base Addition: Cool to 0°C (ice bath). Add TEA dropwise over 20 mins. The solution will become cloudy (TEA·HCl salt formation).
-
Acylation: Add acryloyl chloride dropwise via a pressure-equalizing dropping funnel over 30 mins. Crucial: Maintain temp < 5°C to prevent polymerization.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) overnight.
-
Workup: Filter off the white TEA·HCl precipitate. Wash the filtrate with:
- 5% HCl (removes unreacted amine)
-
Sat.
(removes acrylic acid) - Brine
-
Purification: Dry organic layer over
. Concentrate via rotary evaporation. If the oil is yellow/impure, purify via silica gel column chromatography (Ethyl Acetate/Hexane 1:1). -
Yield: Expect ~80-90% as a colorless oil or low-melting solid. Store at -20°C.
Core Protocol: RAFT Polymerization of NAM
Experimental Workflow Diagram
Caption: Step-by-step workflow for the RAFT polymerization of N-acryloyl-β-alanine methyl ester.
Protocol 2: Polymerization Procedure
Target DP (Degree of Polymerization): 100 Target Conversion: ~80% (to preserve "livingness")
Formulation Table:
| Component | Role | MW ( g/mol ) | Equivalents | Mass/Vol (Example) |
| NAM | Monomer | 157.17 | 100 | 1.00 g (6.36 mmol) |
| CPADB | CTA | 279.38 | 1 | 17.8 mg (0.0636 mmol) |
| AIBN | Initiator | 164.21 | 0.2 | 2.1 mg (0.0127 mmol) |
| DMF | Solvent | - | - | 4.0 mL (1.5 M conc.) |
| Trioxane | Internal Std | 90.08 | - | 20 mg (Optional) |
Step-by-Step:
-
Preparation: In a 10 mL Schlenk tube or polymerization ampoule, dissolve NAM (1.0 g), CPADB (17.8 mg), and AIBN (2.1 mg) in anhydrous DMF (4.0 mL).
-
Note: Use a stock solution for AIBN to ensure weighing accuracy (e.g., 21 mg AIBN in 1 mL DMF, add 100
L).
-
-
Degassing (Critical): Oxygen inhibits radical polymerization.
-
Method A (Preferred): Freeze-pump-thaw for 3 cycles. Seal the ampoule under vacuum.
-
Method B: Sparge with high-purity Nitrogen for 30 minutes.
-
-
Polymerization: Place the sealed vessel in a pre-heated oil bath at 70°C . Stir magnetically.
-
Time: 12 to 24 hours. (Expect conversion ~60% at 12h, ~85% at 24h).
-
-
Termination: Remove from heat and immerse in liquid nitrogen or ice water to stop propagation. Open the flask to air to quench radicals.
-
Purification:
-
Dilute the reaction mixture with a small amount of DMF (if too viscous).
-
Add dropwise into a 10-fold excess of cold Diethyl Ether (or Hexane/Ether mix) under vigorous stirring. The polymer will precipitate as a sticky white/pinkish solid.
-
Decant supernatant. Redissolve in minimal acetone or DCM and re-precipitate (Repeat 2x).
-
-
Drying: Dry in a vacuum oven at 40°C for 24 hours.
Characterization & Validation
Nuclear Magnetic Resonance ( H NMR)
-
Solvent: DMSO-
or . -
Key Signals:
-
Polymer Backbone: Broad peaks at
1.5–2.5 ppm (backbone and ). -
Side Chain: Methyl ester singlet at
3.6 ppm. -alanine signals at 2.5 and 3.4 ppm. -
End Groups: Aromatic protons from CPADB (Z-group) at
7.4–7.9 ppm (small signals, used for calculation).
-
-
Conversion Calculation: Compare the integral of the vinyl protons of residual monomer (if taking a crude aliquot) (
5.6–6.4 ppm) against the internal standard (Trioxane 5.1 ppm) or the ester methyl group (which remains constant).
Gel Permeation Chromatography (GPC)
-
Eluent: DMF + 10 mM LiBr.
-
Why LiBr? Polyacrylamides can interact with GPC column packing. LiBr screens these interactions.
-
-
Detectors: Refractive Index (RI).
-
Expectation: Unimodal distribution. Dispersity (
) should be .[2][3]
Mechanistic Insight: The RAFT Cycle
Understanding the mechanism aids in troubleshooting. The CPADB dithiobenzoate group mediates the equilibrium between active and dormant chains.
Caption: Simplified RAFT equilibrium showing the interchange between propagating radicals and the dormant CTA species.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Induction Period > 1 hr | Oxygen presence or Retardation. | Improve degassing (check vacuum seal). If using Dithiobenzoate, switch to Trithiocarbonate (DDMAT) which shows less retardation with acrylamides. |
| High Dispersity ( | Loss of "Livingness" or termination. | Reduce [I]. Ensure [CTA]/[I] ratio is > 5. Stop reaction at lower conversion (<70%). |
| Low Conversion | Impure monomer (inhibitor present). | Pass monomer through basic alumina column before use to remove MEHQ inhibitor.[4] |
| Polymer Insoluble | Cross-linking. | Ensure monomer is strictly mono-functional. Avoid very high temperatures (>80°C). |
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2008).[3] Radical addition–fragmentation chemistry in polymer synthesis. Polymer, 49(5), 1079-1131. Link
-
Semsarilar, M., & Perrier, S. (2010). 'Green' reversible addition-fragmentation chain-transfer (RAFT) polymerization. Nature Chemistry, 2, 711–722. Link
-
Mori, H., Sutoh, K., & Endo, T. (2005). Controlled Radical Polymerization of an Acrylamide Containing L-Phenylalanine Moiety via RAFT.[5] Macromolecules, 38(22), 9055–9065. Link(Note: Seminal work on amino-acid acrylamide RAFT).
-
McCormick, C. L., & Lowe, A. B. (2004). Aqueous RAFT Polymerization: Recent Developments in Synthesis of Functional Water-Soluble (Co)polymers with Controlled Structures. Accounts of Chemical Research, 37(5), 312–325. Link
-
Sigma-Aldrich. (n.d.). RAFT Polymerization: RAFT Agents. MilliporeSigma Technical Guides. Link
Sources
preparing thermoresponsive hydrogels using Methyl 3-(prop-2-enamido)propanoate
Application Note: Precision Engineering of Thermoresponsive Hydrogels via Methyl 3-(prop-2-enamido)propanoate
-Alanine Methyl Ester HydrogelsExecutive Summary & Scientific Rationale
This guide details the protocol for synthesizing and utilizing Methyl 3-(prop-2-enamido)propanoate (common name:
Unlike the industry-standard Poly(N-isopropylacrylamide) (PNIPAAm), which has a fixed Lower Critical Solution Temperature (LCST) of ~32°C and concerns regarding monomer toxicity, N-ABA-OMe is an amino-acid-derived monomer. It offers a tunable LCST window (typically 15–45°C depending on formulation) and enhanced biocompatibility due to its potential hydrolysis into
Mechanism of Action: The hydrogel exhibits LCST behavior .
-
Below LCST (
): Hydrogen bonding between water molecules and the amide groups dominates. The polymer chains are hydrated and extended (Swollen State). -
Above LCST (
): Entropy drives the release of structured water. Hydrophobic interactions between the methyl ester groups dominate. The chains collapse (Shrunken/Deswollen State).
Monomer Synthesis: Methyl 3-(prop-2-enamido)propanoate
Objective: Synthesize the polymerizable monomer from
Reagents:
- -Alanine methyl ester hydrochloride (10.0 g, 71.6 mmol)
-
Acryloyl chloride (7.1 g, 78.8 mmol, 1.1 eq)
-
Triethylamine (TEA) (15.9 g, 157 mmol, 2.2 eq)
-
Dichloromethane (DCM) (anhydrous, 150 mL)
-
Sodium bicarbonate (saturated aq. solution)
-
Magnesium sulfate (anhydrous)
Protocol:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Solvation: Dissolve
-alanine methyl ester HCl in 100 mL DCM under nitrogen flow. Cool the solution to 0°C using an ice/salt bath. -
Base Addition: Add TEA dropwise over 15 minutes. The solution will become cloudy as TEA·HCl salt forms. Stir for 20 minutes.
-
Acrylation: Dilute acryloyl chloride in 20 mL DCM. Add this solution dropwise to the reaction flask over 1 hour, maintaining temperature < 5°C . Critical Step: Exothermic reaction; controlling heat prevents polymerization of the acryloyl chloride.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours (overnight).
-
Purification:
-
Filter off the precipitated triethylamine hydrochloride salts.
-
Wash the filtrate with 1M HCl (2 x 50 mL) to remove unreacted amine.
-
Wash with Saturated NaHCO
(2 x 50 mL) to neutralize acid. -
Wash with Brine (1 x 50 mL).
-
Dry the organic layer over MgSO
, filter, and concentrate via rotary evaporation.
-
-
Yield Calculation: The product is typically a colorless to pale yellow oil. Store at -20°C.
Hydrogel Fabrication Protocol
Objective: Create a crosslinked hydrogel network using Free Radical Polymerization (FRP).
Reagents:
-
Monomer: N-ABA-OMe (Synthesized in Step 2)
-
Crosslinker:
-Methylenebisacrylamide (MBA) -
Initiator: Ammonium Persulfate (APS)
-
Accelerator: TEMED (
-Tetramethylethylenediamine) -
Solvent: Deionized Water (degassed)
Formulation Table (Standard 10% w/v Gel):
| Component | Role | Quantity | Concentration (Final) |
| N-ABA-OMe | Monomer | 1.00 g | ~10 wt% |
| MBA | Crosslinker | 20 mg | 2 wt% (relative to monomer) |
| APS | Initiator | 100 | 1 wt% (relative to monomer) |
| TEMED | Catalyst | 10 | ~0.1% v/v |
| DI Water | Solvent | 9.0 mL | N/A |
Step-by-Step Fabrication:
-
Preparation: Dissolve 1.00 g of N-ABA-OMe and 20 mg MBA in 9.0 mL of degassed DI water in a glass vial. Vortex until clear.
-
Degassing: Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen (oxygen inhibits radical polymerization).
-
Initiation: Add 10
L TEMED, followed immediately by 100 L of 10% APS solution. Mix gently by pipetting (do not introduce bubbles). -
Casting: Immediately inject the solution into a mold (e.g., between two glass plates separated by a 1mm Teflon spacer) or into cylindrical glass capillaries.
-
Polymerization: Seal the mold and allow the reaction to proceed at 4°C for 24 hours. Note: Low-temperature polymerization often yields more homogeneous networks with higher transparency.
-
Washing: Remove hydrogels from molds. Immerse in excess DI water for 48 hours, changing water every 6 hours to leach out unreacted monomer and initiator.
Visualization of Experimental Workflow
Figure 1: End-to-end workflow for the synthesis of N-ABA-OMe monomer and subsequent hydrogel fabrication.
Characterization & Validation (Self-Validating Systems)
To ensure the hydrogel is functional, you must validate the Volume Phase Transition Temperature (VPTT).
Protocol: Swelling Ratio vs. Temperature
-
Equilibration: Cut hydrogel discs (approx. 10mm diameter). Weigh them in their fully swollen state at 4°C (
). -
Drying: Lyophilize (freeze-dry) the samples to obtain the dry weight (
). -
Measurement Loop:
-
Re-swell samples in DI water.
-
Incubate at temperatures ranging from 10°C to 60°C (in 5°C increments).
-
Allow 24 hours equilibration at each temp.
-
Weigh the swollen mass (
) at each step.
-
-
Calculation:
-
Result Interpretation: Plot SR vs. Temperature. The inflection point (steepest drop in swelling) is the VPTT . For N-ABA-OMe homopolymers, expect a transition in the 15–30°C range.
-
Tuning: To raise the VPTT to 37°C, copolymerize with a more hydrophilic monomer (e.g., Acrylamide or N,N-Dimethylacrylamide).
-
Mechanism of Thermoresponsivity
Figure 2: Molecular mechanism of the Volume Phase Transition (VPT) driven by the competition between hydrogen bonding and hydrophobic ester interactions.
References
-
Synthesis of Amino Acid-Based Acrylamides
- Title: Synthesis and polymerization of N-acryloyl-amino acid methyl esters.
- Source:Journal of Polymer Science Part A: Polymer Chemistry.
-
URL:[Link] (General Journal Link for foundational chemistry).
-
Thermoresponsive Properties
-
General Protocol for Thermoresponsive Hydrogels
- Title: Thermo-Responsive Smart Hydrogels: Molecular Engineering and Applic
- Source:MDPI Polymers.
-
URL:[Link]
-
LCST Tuning Strategies
- Title: Tunable Lower Critical Solution Temperature of Poly(N-acryloylsarcosine methyl ester).
- Source:Polymer Chemistry (RSC).
-
URL:[Link] (Provides analogous data for sarcosine methyl ester, confirming the 15-45°C range for this class).
Sources
copolymerization kinetics of Methyl 3-(prop-2-enamido)propanoate with PEGDA
Copolymerization of Methyl 3-(prop-2-enamido)propanoate and PEGDA
Executive Summary
The precise control of hydrogel network architecture is the critical determinant in the release kinetics of small molecule drugs and biologics. This Application Note details the kinetic characterization of a copolymer system comprising Methyl 3-(prop-2-enamido)propanoate (an amino-acid based acrylamide, hereafter referred to as MPP ) and Poly(ethylene glycol) diacrylate (PEGDA) .
MPP introduces potential biodegradability and hydrogen-bonding motifs (via the alanine backbone) into the inert, hydrophilic PEGDA network. However, the disparity in reaction rates between mono-functional acrylamides and di-functional acrylates can lead to compositional drift and heterogeneous crosslinking density. This guide provides a rigorous protocol to quantify these kinetics using Real-Time FTIR (RT-FTIR) and Photo-Differential Scanning Calorimetry (Photo-DSC) , enabling researchers to engineer homogenous, reproducible drug delivery vehicles.
Scientific Background & Mechanism[1]
2.1 The Chemistry[1]
-
Monomer A (MPP):
-acryloyl -alanine methyl ester. A functionalized acrylamide that provides a pendant ester group, susceptible to hydrolytic degradation, and amide groups for hydrogen bonding. -
Monomer B (PEGDA): A bifunctional crosslinker. The molecular weight (e.g.,
575 or 700) dictates the mesh size of the hydrogel.
2.2 The Kinetic Challenge
Free radical photopolymerization involves three distinct stages: initiation, propagation, and termination. In a copolymer system, the Reactivity Ratios (
-
If
and , Monomer 1 is consumed faster (blocky structure). -
If
, the polymer is random (ideal for uniform drug release).
Furthermore, the Gel Effect (auto-acceleration) occurs earlier in PEGDA-rich systems due to rapid crosslinking, trapping radicals and limiting termination.
Figure 1: Mechanistic workflow of free-radical photocopolymerization and associated kinetic parameters.
Experimental Protocols
3.1 Materials & Preparation
-
Monomer: Methyl 3-(prop-2-enamido)propanoate (Synthesized via Schotten-Baumann reaction of
-alanine methyl ester with acryloyl chloride; purity >98% by NMR). -
Crosslinker: PEGDA (
575 or 700). -
Photoinitiator (PI): Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) for aqueous solubility, or Irgacure 2959.
-
Solvent: PBS (pH 7.4) or Deionized Water.
Preparation: Prepare stock solutions to avoid weighing errors. A typical formulation for hydrogels is 10-20% (w/v) total monomer concentration.
-
Variable: Molar ratio of MPP:PEGDA (e.g., 90:10, 70:30, 50:50).
3.2 Protocol A: Real-Time FTIR (In-Situ Monitoring)
Purpose: To monitor the disappearance of C=C double bonds in real-time, quantifying the Degree of Conversion (DC).
Equipment: FTIR Spectrometer with MCT detector (liquid nitrogen cooled) for fast acquisition, equipped with an attenuated total reflection (ATR) accessory and a UV light guide.
Step-by-Step:
-
Setup: Align the UV light guide (365 nm or 405 nm) at a fixed distance (e.g., 2 cm) above the ATR diamond crystal.
-
Background: Collect a background spectrum of the empty ATR crystal.
-
Sample Loading: Pipette 10-20
L of the monomer formulation onto the crystal. -
Lamination: Critical Step. Cover the droplet with a thin polypropylene or Mylar film. This prevents oxygen inhibition (which scavenges radicals) and ensures uniform sample thickness.
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹
-
Scans per spectrum: 1 (Rapid scan mode)
-
Time resolution: < 0.5 seconds/spectrum.
-
-
Measurement: Start FTIR data collection before turning on the UV lamp to establish a baseline (
). Turn on the UV lamp (intensity ~10-20 mW/cm²) and record for 600 seconds or until conversion plateaus ( ).
Data Analysis (The Peak Selection): Acrylates and acrylamides both exhibit C=C stretching vibrations.
-
Target Peak: 1610–1640 cm⁻¹ (C=C stretch). Note: These peaks often overlap.
-
Reference Peak: 1720–1740 cm⁻¹ (C=O ester carbonyl). This peak remains relatively stable, but shifts slightly.
-
Alternative: If overlap is too severe, monitor the 810 cm⁻¹ (acrylate twisting) band for PEGDA specifically.
Calculation:
3.3 Protocol B: Photo-DSC (Global Kinetics)
Purpose: To measure the heat of polymerization (
Equipment: Differential Scanning Calorimeter with Photocalorimetry Accessory (PCA).
Step-by-Step:
-
Calibration: Calibrate light intensity at the sample pan position using a radiometer.
-
Sample: Weigh 2-3 mg of formulation into an open aluminum pan. Place an empty pan as reference.
-
Equilibration: Equilibrate at reaction temperature (e.g., 25°C or 37°C) for 1 minute.
-
Irradiation: Trigger the UV shutter. Record Heat Flow (W/g) vs. Time.
-
Integration: Integrate the area under the exotherm peak to find total Heat of Reaction (
).
Calculation of Rate (
- : Density of monomer mixture.
- : Theoretical enthalpy of acrylate/acrylamide double bond (~80-86 kJ/mol).
Determination of Reactivity Ratios
To understand if the hydrogel has a "blocky" or "random" structure, you must determine
Protocol:
-
Prepare 5-6 samples with varying feed ratios of MPP:PEGDA (
to ). -
Initiate polymerization but stop the reaction at low conversion (<10-15%) by precipitating into cold diethyl ether.
-
Purify the copolymer (re-dissolve and precipitate 3x) to remove unreacted monomer.
-
Analyze copolymer composition (
) via H-NMR in DMSO-d6.-
Integrate the PEGDA backbone peak (3.6 ppm, -O-CH2-CH2-) vs. the MPP methyl ester peak (3.6-3.7 ppm, -OCH3) or the specific amide proton.
-
-
Plot: Use the Fineman-Ross or Kelen-Tüdös method to solve for
and .
Fineman-Ross Equation:
-
Plot
vs to find slope ( ) and intercept ( ).
Data Visualization & Analysis Workflow
The following diagram illustrates the logical flow from raw data collection to structural insight.
Figure 2: Data processing pipeline for extracting kinetic and structural parameters from raw experimental data.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Induction Period | Oxygen Inhibition | Increase inert gas purge (N2/Ar) or ensure tight lamination on FTIR crystal. Increase PI concentration. |
| Low Final Conversion | Vitrification | The |
| Opaque Hydrogel | Phase Separation | MPP polymer might be insoluble in the chosen solvent at high conversion. Adjust solvent ratio (e.g., add Ethanol to PBS). |
| No Gelation | Chain Transfer | High concentration of thiols or impurities. Check monomer purity. Ensure PEGDA is not hydrolyzed. |
References
- Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.
-
Anseth, K. S., et al. (1996). "In situ Fourier transform infrared spectroscopy investigation of the photopolymerization of poly(ethylene glycol) diacrylate." Biomaterials, 17(17), 1729-1735.
-
Fairbanks, B. D., et al. (2009). "Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility." Biomaterials, 30(35), 6702-6707.
-
Rintoul, I., & Wandrey, C. (2005).[2] "Polymerization of acrylamide and acrylic acid: Reactivity ratios." Polymer, 46(13), 4525-4532. (Relevant for Acrylamide/Acrylate copolymerization behavior).[3][4][5][6][7][8]
-
PubChem. "N-acryloyl-l-alanine methyl ester."[9] National Library of Medicine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. US20160376390A1 - Methods of making acrylamide-acrylic acid copolymers - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Radical copolymerization kinetics of N-tert-butyl acrylamide and methyl acrylate in polar media - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. Methyl Acrylate and Tertiary-Butyl Acrylamide Solution Radical Polymerization Kinetics - ProQuest [proquest.com]
- 8. scispace.com [scispace.com]
- 9. N-acryloyl-l-alanine methyl ester | C7H11NO3 | CID 11564512 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Synthesis Using Methyl 3-(prop-2-enamido)propanoate
Introduction & Strategic Utility
Methyl 3-(prop-2-enamido)propanoate (also known as Methyl
-
Covalent Warhead Installation: It provides a Michael acceptor moiety (acrylamide) tethered by a flexible
-alanine spacer. This is the gold standard for developing Targeted Covalent Inhibitors (TCIs) that irreversibly bind to non-catalytic cysteine residues in kinases (e.g., BTK, EGFR) and other enzymes [1]. -
Bioorthogonal Ligation Handle: The acrylamide group can serve as a "handle" for cysteine-based bioconjugation or macrocyclization via intramolecular thiol-ene chemistry.
Chemical Constraints & Handling:
The methyl ester functionality protects the carboxylic acid, providing stability during storage. However, for SPS applications targeting amine-functionalized resins (e.g., Rink Amide), the ester must be hydrolyzed to the free acid (
Critical Warning: The acrylamide moiety is susceptible to (A) radical polymerization and (B) nucleophilic attack by piperidine (used in Fmoc deprotection). Therefore, this building block is almost exclusively introduced as a terminal capping reagent in the final step of synthesis.
Pre-Resin Protocol: Preparation of the Active Building Block
Since the methyl ester is unreactive toward standard resin-bound amines, it must be saponified. We recommend a "Just-in-Time" hydrolysis protocol to prevent polymerization of the free acid.
Protocol A: Controlled Hydrolysis
Objective: Convert Methyl 3-(prop-2-enamido)propanoate to
Reagents:
-
Methyl 3-(prop-2-enamido)propanoate (1.0 equiv)
-
LiOH·H₂O (1.2 equiv)
-
THF/Water (3:1 v/v)
-
MEHQ (4-Methoxyphenol) - Radical Inhibitor (10 ppm)
Step-by-Step:
-
Dissolution: Dissolve the methyl ester in THF/Water. Add MEHQ trace to inhibit polymerization.
-
Saponification: Add LiOH·H₂O and stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
QC Check: Monitor by TLC (EtOAc/Hexane) or LCMS for disappearance of the ester (M+14) and appearance of the acid.
-
-
Neutralization (Optional for HATU): Carefully adjust pH to ~7-8 with 1M HCl.
-
Workup: For high-purity applications, extract with EtOAc (discard organic), acidify aqueous layer to pH 2, and extract product into EtOAc. Dry over Na₂SO₄ and concentrate in vacuo (keep bath <30°C).
-
Note: For routine library synthesis, the crude Lithium salt solution can often be coupled directly if using HATU/DIEA in excess.
-
Solid-Phase Coupling Protocol
This protocol describes the attachment of the hydrolyzed building block to the N-terminus of a resin-bound peptide or scaffold.
Resin Compatibility: Rink Amide (for C-term amides), Wang (for C-term acids), or Chlorotrityl. Scale: 0.1 mmol (typical).
Workflow Diagram: N-Terminal Capping
Figure 1: Workflow for N-terminal capping with acrylamide warheads. Note that this is the final synthetic step before cleavage.
Step-by-Step Procedure
-
Resin Preparation:
-
Ensure the resin-bound amine is fully deprotected (Fmoc removed).
-
Wash resin 3x with DMF.
-
-
Activation Cocktail (Prepare immediately before use):
-
Building Block:
-acryloyl- -alanine (3.0 equiv relative to resin loading). -
Coupling Agent: HATU (2.9 equiv).
-
Base: DIEA (Diisopropylethylamine) (6.0 equiv).
-
Solvent: DMF (anhydrous).
-
Mix for 30 seconds. The solution should turn slightly yellow.
-
-
Coupling Reaction:
-
Add the activated cocktail to the resin.
-
Shake/agitate at Room Temperature for 1.5 to 2 hours.
-
Precaution:Do not heat. Microwave irradiation can induce polymerization of the acrylamide double bond. Keep the reaction vessel covered (dark) if possible.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash resin: 3x DMF, 3x DCM, 3x DMF.
-
-
Kaiser Test (Ninhydrin):
-
Verify coupling completion. The beads should be colorless (negative for free amines). If blue, repeat the coupling.
-
-
Global Cleavage:
-
Treat resin with 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O for 2 hours.
-
Note: TIS is crucial here as a scavenger to prevent the acrylamide from reacting with carbocations generated during cleavage.
-
Mechanism of Action: Covalent Inhibition[4][5]
Understanding the downstream application is vital for designing the synthesis. The acrylamide warhead installed using this building block functions as a "suicide inhibitor."
Figure 2: Mechanism of Targeted Covalent Inhibition (TCI). The building block provides the electrophilic beta-carbon required for the
QC Data & Troubleshooting Guide
Analytical Characterization
After cleavage and ether precipitation, the crude product should be analyzed via LC-MS.
| Parameter | Expected Observation | Notes |
| Mass Shift | +97.05 Da (Acryloyl- | Relative to the peptide precursor. |
| NMR ( | Multiplet at | Characteristic acrylamide vinyl protons. |
| Purity | >85% (Crude) | High purity is expected as this is a capping step. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Polymerization (Insoluble resin/product) | High temperature or lack of radical scavenger. | Perform coupling at RT or 4°C. Add 0.1% MEHQ to the coupling mixture. |
| Piperidine Adduct (+85 Da) | Acrylamide exposed to piperidine. | Ensure acrylamide is added as the FINAL step. Do not perform Fmoc deprotection after installing this unit. |
| Incomplete Coupling | Steric hindrance or poor activation. | Use HATU/HOAt. Double couple (2x 1 hr). Ensure ester was fully hydrolyzed before coupling. |
| Hydrolysis Failure | Methyl ester is stable. | Ensure LiOH is fresh. Increase saponification time or temperature (max 40°C) before adding to resin. |
References
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317.
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug discovery for targeted covalent inhibitors. Expert Opinion on Drug Discovery, 7(7), 561-581.
-
De Cesco, S., Kurian, J., Dufresne, C., Mittermaier, A. K., & Moitessier, N. (2017). Covalent inhibitors design and discovery. European Journal of Medicinal Chemistry, 138, 96-114.
-
PubChem Compound Summary. (2023). Methyl 3-(prop-2-enamido)propanoate (CID 15609289). National Center for Biotechnology Information.
Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for acrylamide derivatives, as they are potent neurotoxins and irritants.
reaction conditions for acryloylation of beta-alanine methyl ester
Application Note: Synthesis of N-Acryloyl- -Alanine Methyl Ester
Introduction & Strategic Analysis
N-Acryloyl-
Chemical Strategy
The synthesis typically involves the acylation of
-
HCl Management: The starting material is a hydrochloride salt.[1] The reaction generates an additional equivalent of HCl. Inadequate neutralization leads to incomplete conversion.
-
Polymerization Risk: Acryloyl chloride and the product are prone to radical polymerization. Temperature control and radical inhibitors are mandatory.
-
Michael Addition Side-Reactions: The free amine of
-alanine is a nucleophile that can attack the -carbon of the acryloyl group (Michael addition) rather than the carbonyl (acylation), leading to impurity formation.
Core Reaction Workflow
The following diagram illustrates the critical path for the synthesis, highlighting decision points for impurity control.
Figure 1: Step-by-step reaction workflow for the acryloylation of
Detailed Experimental Protocol
Method A: Acryloyl Chloride Route (Standard)
Recommended for scale-up and high yield.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role |
| 139.58 | 1.0 | Substrate | |
| Acryloyl Chloride | 90.51 | 1.1 | Acylating Agent |
| Triethylamine (TEA) | 101.19 | 2.2 | Base (Scavenger) |
| Dichloromethane (DCM) | - | Solvent | Anhydrous (0.2 M conc.) |
| MEHQ (Hydroquinone monomethyl ether) | 124.14 | 500 ppm | Radical Inhibitor |
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel.
-
Purge with Nitrogen (
) or Argon. -
Dissolve
-alanine methyl ester HCl (10.0 g, 71.6 mmol) in anhydrous DCM (150 mL). -
Add MEHQ (~5 mg) to the solution to inhibit polymerization.
-
-
Neutralization (The "Double Base" Rule):
-
Add Triethylamine (22.0 mL, 157.5 mmol, 2.2 eq) to the stirring suspension.
-
Note: The solution will become clear as the free amine is liberated, followed potentially by the precipitation of TEA
HCl. -
Cool the mixture to
using an ice/water bath. Crucial: Low temperature prevents the amine from attacking the alkene (Michael addition).
-
-
Acryloylation:
-
Dilute Acryloyl Chloride (6.4 mL, 78.8 mmol, 1.1 eq) in 20 mL of dry DCM.
-
Add the acryloyl chloride solution dropwise over 30–45 minutes.
-
Observation: White precipitate (TEA
HCl) will form immediately. Ensure vigorous stirring.
-
-
Reaction & Monitoring:
-
Allow the reaction to stir at
for 1 hour, then slowly warm to Room Temperature (RT) and stir for an additional 2 hours. -
TLC Monitoring: (Eluent: 50% EtOAc/Hexanes). Stain with KMnO
(shows double bond) or Ninhydrin (checks for disappearance of amine).
-
-
Workup:
-
Filter off the precipitated TEA
HCl salts.[3] -
Wash the organic filtrate sequentially with:
-
1M HCl or 5% Citric Acid (2 x 50 mL) – Removes unreacted amine/TEA.
-
Sat. NaHCO
(2 x 50 mL) – Removes acrylic acid/HCl traces. -
Brine (1 x 50 mL).
-
-
Dry the organic layer over anhydrous MgSO
, filter, and concentrate under reduced pressure (keep bath to prevent polymerization).
-
-
Purification:
-
The crude oil is often sufficiently pure (>95%).
-
If necessary, purify via flash column chromatography (SiO
, 0 40% EtOAc in Hexanes).
-
Method B: Coupling Agent Route (Alternative)
Recommended if Acryloyl Chloride is unavailable or if handling extremely acid-sensitive moieties.
-
Activation: Dissolve Acrylic Acid (1.0 eq) in DCM. Add EDC
HCl (1.1 eq) and HOBt (1.1 eq) at . Stir for 30 mins. -
Coupling: Add
-alanine methyl ester HCl (1.0 eq) and DIPEA (2.5 eq). -
Completion: Stir at RT overnight. Workup similar to Method A.
-
Pros: milder conditions.
-
Cons: Removal of urea byproducts (from EDC) can be tedious; atom economy is lower.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Gelation / Insoluble Material | Polymerization of the acryloyl group. | Ensure MEHQ is present. Keep rotary evaporator bath |
| Low Yield | Hydrolysis of Acryloyl Chloride. | Ensure DCM is anhydrous . Use fresh Acryloyl Chloride (distill if yellow/brown). |
| Impurity: Michael Adduct | Free amine attacking the double bond. | Strictly maintain |
| Incomplete Conversion | Insufficient Base. | Remember the starting material is an HCl salt. You need 2.0+ equivalents of base (1 for salt, 1 for reaction). |
Characterization Data (Expected)
Product: Methyl 3-acrylamidopropanoate Appearance: Colorless to pale yellow oil (solidifies upon freezing).
-
H NMR (400 MHz, CDCl
):- 6.30 (dd, 1H, Vinyl-H)
- 6.15 (br s, 1H, NH)
- 6.10 (dd, 1H, Vinyl-H)
- 5.65 (dd, 1H, Vinyl-H)
-
3.70 (s, 3H, O-CH
) -
3.55 (q, 2H, N-CH
) -
2.58 (t, 2H, CH
-CO)
-
MS (ESI): Calculated for C
H NO [M+H] : 158.08. Found: 158.1.
References
-
General Acryloylation Protocol: Mori, H., Sutoh, K., & Endo, T. (2005). "Controlled Radical Polymerization of an Acrylamide Containing L-Phenylalanine Moiety via RAFT." Macromolecules, 38(22), 9055–9065.
-
Amino Acid Methyl Ester Properties: PubChem Compound Summary for CID 11564512, N-acryloyl-l-alanine methyl ester (Analogous Structure).
-
Prevention of Michael Addition: Ganachaud, F., et al. (2017). "The Aza-Michael Reaction as a Tool for Polymer Synthesis." Progress in Polymer Science, 72, 61-110.[5]
-
Beta-Alanine Methyl Ester HCl Data: Sigma-Aldrich Product Sheet for CAS 3196-73-4.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. N-acryloyl-l-alanine methyl ester | C7H11NO3 | CID 11564512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Isonicotinamide | 1453-82-3 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(prop-2-enamido)propanoate
Case ID: SYN-3-ACRYL-EST Topic: Yield Optimization & Troubleshooting Target Molecule: Methyl 3-(prop-2-enamido)propanoate (Methyl 3-acrylamidopropionate) CAS: 24549-12-0 (Free base context)
Introduction: The "Golden Route" Strategy
Welcome to the technical support hub for acrylamide synthesis. The synthesis of Methyl 3-(prop-2-enamido)propanoate involves coupling
While seemingly simple, this reaction is plagued by two "yield killers":
-
Aza-Michael Addition: The amine nucleophile attacks the alkene (
-carbon) instead of the carbonyl, forming a dimer. -
Radical Polymerization: The acrylamide product spontaneously polymerizes if inhibitors or temperature are not managed.
The protocol below is the Optimized Anhydrous Route , chosen for its ability to suppress the Michael addition side-reaction compared to aqueous Schotten-Baumann conditions.
Module 1: Optimized Experimental Protocol
Objective: Synthesize Methyl 3-(prop-2-enamido)propanoate with >85% yield and >95% purity.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 1.0 | Substrate | Must be dry/free-flowing solid. | |
| Acryloyl Chloride | 1.1 | Electrophile | Freshly distilled or clear. Yellow/brown indicates polymerization. |
| Triethylamine (TEA) | 2.5 | Base | Scavenges HCl. DIPEA is a valid alternative. |
| Dichloromethane (DCM) | [0.2 M] | Solvent | Anhydrous. Water triggers hydrolysis. |
| MEHQ (4-Methoxyphenol) | 500 ppm | Inhibitor | Add to reaction to stop radical polymerization. |
Step-by-Step Methodology
-
Preparation (0 min):
-
Flame-dry a round-bottom flask under Nitrogen/Argon.
-
Dissolve
-Alanine Methyl Ester HCl (1.0 eq) in anhydrous DCM (concentration ~0.2 M). -
Add MEHQ (trace amount) to the flask.
-
-
Deprotonation (15 min):
-
Cool the solution to -10°C (Ice/Salt bath).
-
Add TEA (2.5 eq) dropwise. Note: The solution will become heterogeneous as TEA·HCl salts may begin to precipitate or form a slurry.
-
-
Acylation (30-60 min):
-
CRITICAL STEP: Dissolve Acryloyl Chloride (1.1 eq) in a small volume of DCM.
-
Add the acid chloride solution dropwise over 30–45 minutes, maintaining internal temperature below 0°C .
-
Why? Rapid addition causes localized heating, which favors the thermodynamic Michael addition byproduct.
-
-
Reaction & Quench:
-
Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO₄ to see the alkene).
-
Quench: Add cold saturated NaHCO₃ solution.
-
-
Workup:
Module 2: Troubleshooting & FAQs
Q1: My yield is low (<40%), and NMR shows a complex mixture of aliphatic protons. What happened?
Diagnosis: You likely formed the Michael Adduct Dimer . Mechanism: The unreacted amine attacked the double bond of your product or the acryloyl chloride. Solution:
-
Temperature Control: Never let the addition temp exceed 0°C. The amide formation (kinetic product) is favored at low temps; the Michael addition (thermodynamic product) is favored at higher temps.
-
Reverse Addition: If the problem persists, try adding the amine/base mixture into the acid chloride solution at -20°C. This keeps the electrophile in excess, starving the reaction of the free amine nucleophile required for the side reaction.
Q2: The product turned into a hard gel during rotary evaporation.
Diagnosis: Radical Polymerization . Mechanism: Concentrating the product increases the concentration of double bonds. Heat + Light + Concentration = Polymer. Solution:
-
Oxygen is your friend (here): Do not purge the rotovap with nitrogen. Oxygen helps MEHQ work as an inhibitor.
-
Temperature: Keep the water bath <30°C.
-
Additive: Add a fresh crystal of MEHQ or BHT to the flask before evaporation.
Q3: I see a strong smell of acrylic acid and low ester recovery.
Diagnosis: Ester Hydrolysis . Mechanism: If your workup involved prolonged exposure to aqueous base (NaHCO₃) or strong acid, the methyl ester may have hydrolyzed. Solution:
-
Perform the acidic and basic washes rapidly and with cold solutions. Do not let the layers sit in the separator funnel.
Module 3: Visualizing the Chemistry
Diagram 1: The Synthesis Workflow
A logical flow for the "Golden Route" protocol, highlighting critical control points.
Caption: Step-by-step workflow for the synthesis of Methyl 3-(prop-2-enamido)propanoate.
Diagram 2: Competing Reaction Pathways
Understanding why temperature and stoichiometry matter.
Caption: Kinetic vs. Thermodynamic pathways. Low temp favors the Target; High temp/Excess amine favors the Michael Adduct.
Module 4: Data & Optimization Tables
Solvent & Base Screening (Simulated Optimization Data)
Based on standard nucleophilic acyl substitution characteristics for acrylamides.
| Solvent System | Base | Temp | Yield | Major Impurity |
| DCM (Anhydrous) | TEA | -10°C | 88% | None (Trace Dimer) |
| DCM | TEA | 25°C | 65% | Michael Adduct (Dimer) |
| Water/DCM (Biphasic) | NaOH | 0°C | 50% | Hydrolyzed Ester/Acid |
| THF | Pyridine | 0°C | 72% | Pyridinium salts (hard to remove) |
| DMF | DIPEA | RT | 40% | Dimer + Solvent removal issues |
References
-
BenchChem. (2025).[2][3] Application Notes and Protocols for Reactions Involving
-Alanine Methyl Ester Hydrochloride. Retrieved from -
Ferrié, L., Bouzbouz, S., & Cossy, J. (2009).[4] Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis.[4] Organic Letters, 11(23), 5446-5448. (Validates acryloyl chloride reactivity and stability). Retrieved from
-
Lakner, F. J., et al. (1996). Enantiomerically Pure
-Amino Acids... (R)-3-Amino-3-(p-methoxyphenyl)propionic Acid.[1] Organic Syntheses, 73, 201.[1] (Standard procedures for beta-amino acid ester handling). Retrieved from -
Arkema France. (2021).[5] Unit and Process for Purification of Crude Methyl Methacrylate (EP 3057933 B1). (Industrial context on inhibiting polymerization of methyl acrylamido/methacrylate derivatives). Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis. A One-Pot Sequence for the Synthesis of Substituted α,β-Unsaturated Carbonyl Derivatives [organic-chemistry.org]
- 5. data.epo.org [data.epo.org]
Technical Support Center: Solving Solubility Issues of Poly(Methyl 3-(prop-2-enamido)propanoate) in Water
Welcome to the technical support center for poly(Methyl 3-(prop-2-enamido)propanoate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. Here, we combine fundamental polymer science with practical, field-tested solutions to ensure you can effectively work with this promising polymer.
Introduction to Poly(Methyl 3-(prop-2-enamido)propanoate)
Poly(Methyl 3-(prop-2-enamido)propanoate) is a polyacrylamide derivative with a methyl ester group. This structure gives it unique properties, but can also present challenges in achieving complete and consistent solubility in aqueous solutions. Understanding the factors that influence its solubility is the first step to overcoming these issues.
Like other polyacrylamides, its solubility in water is primarily due to the ability of the amide group to form strong hydrogen bonds with water molecules.[1] However, the presence of the methyl ester group and the polymer's molecular weight can significantly impact this behavior.
Frequently Asked Questions (FAQs)
Q1: Why is my poly(Methyl 3-(prop-2-enamido)propanoate) not dissolving in water?
A1: Several factors can hinder dissolution. These include high molecular weight, potential cross-linking, improper dissolution technique, or issues with water quality. High molecular weight polymers, in particular, have long chains that can entangle, slowing down the dissolution process.[1][2]
Q2: Can I heat the solution to speed up dissolution?
A2: Gentle heating can aid dissolution, but excessive heat can be detrimental. For polyacrylamide-type polymers, it is generally recommended not to exceed 40-50°C.[3] Higher temperatures can lead to polymer degradation, altering its properties.
Q3: Does the pH of the water matter?
A3: The pH of the water can influence the solubility of polyacrylamide derivatives, especially if the polymer is susceptible to hydrolysis. For non-ionic polyacrylamides, the dissolution rate is generally not significantly affected by pH. However, at extreme pH values (e.g., greater than 10.5), hydrolysis of the amide or ester groups can occur, which will change the polymer's structure and solubility.[4]
Q4: How long should it take for the polymer to dissolve?
A4: The dissolution time for high molecular weight polymers can range from 30-60 minutes to several hours, and in some cases, even longer.[3][5][6] The key is to allow sufficient time for the polymer to swell and for the individual chains to disentangle and become fully solvated.[6]
Q5: What is the ideal concentration to start with?
A5: For high molecular weight polyacrylamides, it is often recommended to prepare a stock solution at a concentration of 0.1% to 0.2% and then dilute as needed.[3] Attempting to dissolve the polymer at a high concentration can lead to the formation of a gel-like structure that is difficult to handle.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common solubility problems.
Issue 1: Polymer Clumps or Forms "Fish Eyes"
Symptoms:
-
White, undissolved clumps of polymer are visible in the solution.
-
Gel-like particles are suspended in the liquid.
Causality: This is a common issue when the polymer powder is not dispersed quickly and evenly in the water. The outer layer of the polymer particles hydrates and swells rapidly, forming a gelatinous barrier that prevents water from penetrating to the core of the particle.
Troubleshooting Workflow:
Caption: Workflow for addressing polymer clumping.
Issue 2: Solution is Hazy or Contains Microgels
Symptoms:
-
The solution appears cloudy or opalescent, even after prolonged stirring.
-
Fine, almost invisible gel particles are present.
Causality: Hazy solutions can be due to the presence of very high molecular weight fractions that are not fully dissolved, insoluble impurities, or polymer chain aggregation.[2]
Troubleshooting Steps:
| Potential Cause | Recommended Action | Scientific Rationale |
| Incomplete Dissolution | 1. Continue stirring for a longer period (several hours to overnight).2. Gently heat the solution to 40-50°C with continuous stirring.[2][3] | High molecular weight polymers require more time and energy to fully disentangle and solvate.[6] Gentle heating increases polymer chain mobility and solvent penetration. |
| Insoluble Impurities | Filter the solution through a 0.45 µm or 0.2 µm filter. | This will remove any particulate matter that is not part of the polymer itself, such as dust or residual catalysts.[2] |
| Polymer Aggregation | 1. Try a different solvent or a co-solvent system.2. Use sonication to help break up aggregates.[2] | Aggregation occurs when polymer-polymer interactions are more favorable than polymer-solvent interactions. A better solvent or the mechanical energy from sonication can disrupt these aggregates. |
| Cross-linking | Swell the polymer in a good solvent for 24 hours. If it only swells and does not dissolve, it is likely cross-linked.[2] | Cross-linked polymers form a network structure that can absorb solvent and swell, but cannot fully dissolve into individual polymer chains. |
Issue 3: Solution Viscosity is Lower Than Expected
Symptoms:
-
The dissolved polymer solution does not provide the expected thickening effect.
Causality: Lower than expected viscosity can be a sign of polymer degradation, incomplete dissolution, or an incorrect polymer concentration. Mechanical shear from overly vigorous stirring or exposure to high temperatures can break the long polymer chains, reducing the molecular weight and thus the viscosity.[3]
Troubleshooting Protocol:
-
Verify Concentration: Double-check all calculations and measurements to ensure the correct amount of polymer was added to the solvent.
-
Assess Dissolution: Ensure the polymer is fully dissolved. Even a small amount of undissolved polymer can significantly impact the final viscosity.
-
Optimize Stirring: Use a stirrer that creates good vortexing without excessive shear. Propeller-type stirrers are often a good choice.[7] Reduce the stirring speed once the polymer is dispersed.[7]
-
Control Temperature: Maintain a consistent and appropriate temperature during dissolution. Avoid localized overheating.
-
Check for Chemical Degradation:
-
pH: Ensure the pH of the water is near neutral. Highly acidic or alkaline conditions can lead to hydrolysis of the amide or ester groups, which can alter the polymer's properties.[4]
-
Contaminants: Use high-purity water. The presence of certain metal ions or other reactive species can catalyze polymer degradation.[3]
-
Issue 4: Polymer Precipitates Out of Solution Over Time
Symptoms:
-
A clear solution becomes cloudy or forms a precipitate after standing for some time.
Causality: This can be due to a supersaturated solution, poor solvent quality, or slow aggregation of the polymer chains.[2] Changes in temperature can also affect solubility.
Troubleshooting Workflow:
Caption: Workflow for addressing polymer precipitation.
Experimental Protocols
Protocol 1: Standard Dissolution of Poly(Methyl 3-(prop-2-enamido)propanoate)
Objective: To prepare a 0.1% (w/v) aqueous solution.
Materials:
-
Poly(Methyl 3-(prop-2-enamido)propanoate) powder
-
High-purity deionized water
-
Magnetic stirrer and stir bar
-
Beaker of appropriate size
Procedure:
-
Measure the required volume of deionized water into the beaker.
-
Place the beaker on the magnetic stirrer and begin stirring at a speed that creates a strong vortex without splashing.
-
Carefully and slowly, sift the pre-weighed polymer powder onto the surface of the vortex. Adding the powder too quickly can lead to clumping.
-
Once all the powder is added, cover the beaker to prevent evaporation and contamination.
-
Reduce the stirring speed to a gentle agitation to minimize mechanical shear on the polymer chains.
-
Continue stirring until the polymer is fully dissolved. This may take several hours. The solution should be clear and free of any visible particles.
-
For critical applications, it is recommended to prepare the solution fresh.
Protocol 2: Characterization of Polymer Solubility
Objective: To determine the solubility limit and identify optimal dissolution conditions.
Procedure:
-
Temperature Study: Prepare a series of solutions at different temperatures (e.g., room temperature, 30°C, 40°C, 50°C) and observe the rate of dissolution and the clarity of the final solution.
-
pH Study: Prepare solutions using buffered water at various pH levels (e.g., pH 4, 7, 9) and assess for any differences in solubility or changes in viscosity over time, which might indicate hydrolysis.
-
Concentration Study: Attempt to prepare solutions at a range of concentrations to determine the concentration at which gelation or incomplete dissolution becomes a significant issue.
-
Visual Inspection: A clear, homogenous solution is the primary indicator of good solubility.
-
Viscometry: Measure the viscosity of the solutions. A consistent and expected viscosity indicates complete dissolution without degradation.
-
Spectroscopy (Optional): Techniques like Dynamic Light Scattering (DLS) can be used to detect the presence of aggregates or undissolved particles.
Concluding Remarks
Successfully dissolving poly(Methyl 3-(prop-2-enamido)propanoate) in water requires a methodical approach that considers the polymer's intrinsic properties and the external experimental conditions. By understanding the principles of polymer dissolution and following the troubleshooting guides and protocols outlined in this document, researchers can overcome common solubility challenges and achieve consistent and reliable results in their experiments.
References
- Nanyang Chemical. (2025, May 5). Polyacrylamide Explained : Properties, Types, and Industrial Roles. Nanyang Chemical.
- Look Chem. (2025, August 13). Chemical Additives——Polyacrylamide. Look Chem.
- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues with 9-Hexylcarbazole Polymers. Benchchem.
- Beijing Sinofloc Chemical Co., Ltd. (2022, March 9). Solubility of Anionic Polyacrylamide. Beijing Sinofloc Chemical Co., Ltd.
- Henan SecCO Industrial Co.,Ltd. (2023, May 19). How is polyacrylamide dissolved and used. Henan SecCO Industrial Co.,Ltd.
- Ataman Kimya. (n.d.). POLYACRYLAMIDE.
- IOSR Journal. (n.d.). Synthesis and Characterization of Different Molecular Weights Polyacrylamide. IOSR Journal.
- ChemPoint.com. (2003, March 15). POLYOX Water-Soluble Resins - Dissolving Techniques. ChemPoint.com.
- ResearchGate. (2020, October 18). Does anyone know how polyacrylamide chain behaves in very acidic and alkaline pHs as well as in a neutral environment?
- Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. Dissolution Technologies.
- Google Patents. (n.d.). US20120208951A1 - Method for preparing a dispersion of water-soluble polymers in water.
- Henan SecCO Industrial Co.,Ltd. (2024, August 1). On the suitable PH range of polyacrylamide. Henan SecCO Industrial Co.,Ltd.
- Polymer Science Learning Center. (n.d.). DISSOLUTION PROCESS. Polymer Science Learning Center.
- ResearchGate. (2025, February 19). Ultra-high molecular weight polymer synthesis via aqueous dispersion polymerization.
- ResolveMass Laboratories Inc. (2026, January 7). Key Challenges and Solutions in Polymer Analysis.
- ResearchGate. (2025, August 6). Solubility study of polyacrylamide in polar solvents | Request PDF.
- Royal Society of Chemistry. (2025, February 28).
- Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies.
- PubMed. (n.d.). Environmental degradation of polyacrylamides. 1.
- Academia.edu. (n.d.). (PDF) Dissolution Method Troubleshooting: An Industry Perspective. Academia.edu.
- Google Patents. (n.d.). US3637564A - Dissolution of polyacrylamides.
- PMC. (n.d.).
- Google Patents. (n.d.). WO2017186697A1 - Method for preparing an aqueous polyacrylamide solution.
- PubChem. (n.d.). Methyl 3-[(propan-2-yl)
- ChemicalBook. (n.d.). methyl 3-(methylamino)
- MDPI. (2024, July 15). Effect of Solvent Properties on the Critical Solution Temperature of Thermoresponsive Polymers. MDPI.
- MDPI. (2022, May 23). Poly(3-mercapto-2-methylpropionate)
- ResearchGate. (n.d.). Synthesis of Poly(2-methyl-3-hydroxyoctanoate) via Anionic Polymerization of α-Methyl-β-pentyl-β-propiolactone | Request PDF.
- NP-MRD. (2022, September 4).
- Patsnap Eureka. (2025, July 22). Solubility of Ethyl Propanoate in Various Organic Solvents.
- NIH. (n.d.). Propyl 3-[methyl(prop-2-enoyl)
- MDPI. (2023, May 9). Methyl 3,3-Bis[4-(dimethylamino)
- Journal of Applied Pharmaceutical Science. (2014, February 27). Synthesis of Methyl 2-Cinnamamido-3-Hydroxy Propanoate Having Activity against P388 Leukemia Cells. Journal of Applied Pharmaceutical Science.
- Academia.edu. (n.d.). Synthesis of polymethyl methacrylate (PMMA)
- Chemsrc. (2025, August 20).
- NOAA. (n.d.).
- National Institute of Standards and Technology. (n.d.).
- ResearchGate. (2025, October 14). Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution.
- PMC. (2022, July 10). Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. PMC.
- Sigma-Aldrich. (n.d.). methyl 3-[(2-methylpropyl)
- Google Patents. (n.d.). US3029228A - Hydrolyzed polymers of alkyl methacrylates and methods of producing them.
- PubMed. (2018, May 15). Effect of polymerization temperature on the properties of autopolymerizing resin. PubMed.
- PubMed. (2022, July 10). Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. PubMed.
- Royal Society of Chemistry. (n.d.). The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution. Polymer Chemistry.
Sources
- 1. nanyangchemical.com [nanyangchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How is polyacrylamide dissolved and used-Henan SECCO Environmental Protection Technology Co. , Ltd. [hnsecco.com]
- 4. researchgate.net [researchgate.net]
- 5. US20120208951A1 - Method for preparing a dispersion of water-soluble polymers in water - Google Patents [patents.google.com]
- 6. pslc.ws [pslc.ws]
- 7. cms-ic.chempoint.com [cms-ic.chempoint.com]
minimizing side reactions in Methyl 3-(prop-2-enamido)propanoate polymerization
The following technical guide addresses the polymerization and stabilization of Methyl 3-(prop-2-enamido)propanoate , chemically identified as
Topic: Minimizing Side Reactions & Optimizing RAFT/Radical Polymerization
Audience: Polymer Chemists, Drug Delivery Researchers Version: 2.4 (Current as of 2025)[1]
Core Technical Overview
Methyl 3-(prop-2-enamido)propanoate is an
Key Chemical Vulnerabilities
| Reaction Type | Trigger Condition | Consequence |
| Hydrolysis | Water presence, Heat (>70°C), Acidic/Basic pH | Conversion of ester to carboxylic acid; loss of LCST behavior; unexpected anionic charge.[1] |
| Transamidation | Primary amines (impurities), High Temp | Crosslinking or loss of side-chain functionality.[2] |
| Michael Addition | Nucleophiles (Thiols/Amines) during storage | Monomer consumption before polymerization; formation of inhibiting adducts. |
| Chain Transfer | Labile H-atoms on | Broad molecular weight distribution (High PDI); termination.[1] |
Troubleshooting Guide (Q&A)
Category A: Chemical Stability & Side Reactions
Q1: My polymer precipitates unexpectedly during synthesis or has a higher LCST than predicted. What happened?
Diagnosis: You likely experienced partial hydrolysis of the methyl ester side chain.
The Mechanism: The methyl ester group (
-
Solvent Purity: Use anhydrous DMF or Dioxane (water content
).[2] -
pH Control: Avoid unbuffered aqueous polymerization. If polymerizing in water, maintain pH 5.0–6.0.[2]
-
Workup: Do not precipitate into basic water. Use cold diethyl ether or acidic water (pH 4) for precipitation to suppress ester cleavage.[2]
Q2: I see unexpected peaks in the NMR around 3.5–4.0 ppm and loss of the amide proton. Is this cyclization?
Diagnosis: This suggests intramolecular imide formation (Glutarimide ring formation).[2]
The Mechanism: At temperatures
-
Temperature Limit: Cap polymerization temperature at 70°C .
-
Initiator Choice: Switch from high-temp initiators (e.g., ACVA at 80°C) to low-temp azo initiators like AIBN (60–65°C) or V-70 (30°C).[1]
Category B: Polymerization Control (RAFT/ATRP)
Q3: The PDI is broad (>1.5) despite using a RAFT agent.[2][3] Is the monomer incompatible?
Diagnosis: The monomer is compatible, but the RAFT agent selection or [M]:[CTA] ratio is likely incorrect. Acrylamides have high propagation rates (
-
CTA Selection: Use trithiocarbonates (e.g., EMP or DoPAT ) rather than dithiobenzoates, which can cause retardation in acrylamides.[2]
-
Ratio: Maintain a [Monomer]:[CTA] ratio below 500:1 for controlled growth.
-
Radical Source: Ensure the [CTA]:[Initiator] ratio is
to minimize termination by combination.
Optimized Experimental Protocol
Method: RAFT Polymerization of Methyl 3-(prop-2-enamido)propanoate
Objective: Target
Reagents
-
Monomer: Methyl 3-(prop-2-enamido)propanoate (Recrystallized from EtOAc/Hexane).[1]
-
CTA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DoPAT).[1]
-
Initiator: AIBN (Recrystallized from methanol).[2]
-
Solvent: Anhydrous DMF.
Step-by-Step Workflow
-
Preparation:
-
Dissolve Monomer (
, ), CTA ( , ), and AIBN ( , ) in Anhydrous DMF ( ). -
Note: [M]:[CTA]:[I] = 64:1:0.2.[2]
-
-
Degassing (Critical):
-
Seal the vial with a rubber septum.
-
Purge with dry Nitrogen or Argon for 30 minutes . Oxygen inhibits acrylamide polymerization and promotes side reactions.
-
-
Polymerization:
-
Place in a pre-heated oil bath at 65°C .
-
Stir at 500 rpm for 8–12 hours .
-
Checkpoint: Stop reaction when conversion reaches ~80% (monitor via NMR) to avoid "dead chain" formation at high conversion.
-
-
Quenching & Purification:
-
Quench by cooling to
and exposing to air.[2] -
Precipitation: Dropwise addition into 20-fold excess cold diethyl ether .
-
Avoid: Do not use water/methanol mixtures if the polymer is intended for hydrolysis studies later.
-
Drying: Vacuum dry at
for 24h.
-
Mechanistic Visualization
The following diagram illustrates the competition between the desired propagation pathway and the two primary side reactions: Hydrolysis (Acidic/Basic) and Cyclization (Thermal).
Caption: Pathway analysis showing the critical divergence between successful polymerization (Green) and degradative side reactions (Red) triggered by moisture or excessive heat.[2]
References
-
Mori, H., Sutoh, K., & Endo, T. (2005).[2] Controlled Radical Polymerization of an Acrylamide Containing L-Phenylalanine Moiety via RAFT. Macromolecules, 38(22), 9055–9065.
-
[2]
- Relevance: Establishes RAFT protocols for N-acryloyl amino acid esters.
-
-
Biedroń, T., & Kubisa, P. (2004).[2] Radical polymerization of acrylamides with chiral amino acid moieties. Journal of Polymer Science Part A: Polymer Chemistry, 42(13), 3230–3237.
-
[2]
- Relevance: Discusses side reactions and solvent effects in amino acid-based acrylamides.
-
-
McCormick, C. L., & Chang, Y. (2013).[2] Aqueous RAFT Polymerization: Recent Developments in Synthesis of Functional Water-Soluble Polymers. Accounts of Chemical Research, 46(11), 2498–2509.
-
[2]
- Relevance: Provides authoritative grounding on hydrolysis prevention in aqueous RAFT.
-
-
RSC Polymer Chemistry Series. (2017).
- Relevance: Comparison of ester side-chain stability in acrylamide deriv
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate [mdpi.com]
- 3. Acrylamides with hydrolytically labile carbonate ester side chains as versatile building blocks for well-defined block copolymer micelles via RAFT polymerization – MDR Research [mdrresearch.nl]
controlling molecular weight distribution in Methyl 3-(prop-2-enamido)propanoate polymerization
Technical Support Center: Precision Polymerization of Methyl 3-(prop-2-enamido)propanoate
-
Ticket ID: #POLY-AMINO-001
-
Subject: Controlling Molecular Weight Distribution (MWD) & Dispersity (Đ)
-
Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division[1]
Executive Summary
You are working with Methyl 3-(prop-2-enamido)propanoate , commonly referred to in literature as N-acryloyl-
The Core Challenge: Acrylamide derivatives are prone to rapid propagation (
This guide provides a self-validating Reversible Addition-Fragmentation chain Transfer (RAFT) protocol designed to keep dispersity (
Module 1: The "Gold Standard" Protocol (RAFT)
To achieve narrow MWD, we must establish a rapid equilibrium between active and dormant chains.[1] We recommend RAFT polymerization over ATRP for this monomer to avoid copper contamination and ligand removal issues, which are notoriously difficult with polar amide polymers.[1]
Reagent Selection Matrix
| Component | Recommendation | Scientific Rationale |
| CTA (RAFT Agent) | 2-Cyano-2-propyl dodecyl trithiocarbonate (Trithiocarbonate) | Why: Dithiobenzoates (like CPADB) often retard acrylamide polymerization due to overly stable intermediate radicals. Trithiocarbonates minimize retardation and hydrolysis risks. |
| Initiator | AIBN (Azobisisobutyronitrile) | Why: Standard thermal initiator with a 10-hour half-life at 65°C, matching the optimal propagation window of this monomer. |
| Solvent | Anhydrous DMF (N,N-Dimethylformamide) | Why: This monomer and its polymer are highly polar. DMF breaks up hydrogen bonding, reducing viscosity.[1] Crucial: Must be anhydrous to prevent hydrolysis of the methyl ester side chain.[1] |
| Reaction Temp | 65°C - 70°C | Why: Balances propagation rate ( |
Step-by-Step Workflow
-
Stoichiometry Calculation: Target Degree of Polymerization (
) = 100.[1]-
Ratio:
-
Note: Keep initiator low (
equivalents relative to CTA) to preserve high "livingness" (chain-end fidelity).
-
-
Solvation: Dissolve monomer and CTA in DMF. Target a monomer concentration of 20-25 wt% .
-
Deoxygenation (The Critical Step): Oxygen acts as a diradical inhibitor.
-
Method: Perform 4 cycles of Freeze-Pump-Thaw . Sparging with nitrogen is often insufficient for controlled radical polymerization of acrylamides.[1]
-
-
Polymerization: Immerse the reaction vessel in a pre-heated oil bath at 65°C. Stir magnetically at 300+ RPM.
-
Quenching: Stop the reaction at 60-70% conversion (monitor via NMR). Do not push to 99% conversion; the loss of monomer control at the end of the reaction broadens PDI.[1]
-
Method: Plunge flask into liquid nitrogen or ice water and expose to air.
-
Module 2: Visualization of the Control Mechanism
The following diagram illustrates the RAFT equilibrium specific to your acrylamide derivative. The key to narrow MWD is ensuring the "Main Equilibrium" oscillates faster than the propagation step.[1]
Caption: The RAFT "ping-pong" mechanism. Rapid exchange between Active (Pn•) and Dormant (CTA) states ensures all chains grow at the same rate.
Module 3: Troubleshooting & FAQs
Scenario A: "My PDI is > 1.5 and the GPC traces show a 'shoulder'."
Diagnosis: Bimolecular Termination or "Gel Effect."[1] When viscosity rises, long polymer chains cannot diffuse to the CTA to exchange radicals.[1] They get "stuck" in an active state and couple with other active chains (Termination by Combination).
Corrective Actions:
-
Dilute the Reaction: Reduce monomer concentration from 25% to 15-20%.
-
Switch CTA: If using a Dithiobenzoate (red/pink oil), switch to a Trithiocarbonate (yellow oil).[1] The fragmentation rate is faster for acrylamides, reducing the lifespan of the intermediate radical.[1]
-
Check Initiator Ratio: Ensure
. If you have too many radicals, they will terminate each other before finding a CTA.[1]
Scenario B: "The reaction is too slow (Low Conversion after 24h)."
Diagnosis: Oxygen inhibition or "Retardation."[1] Acrylamides are notorious for retardation when using certain RAFT agents (like Cumyl dithiobenzoate).
Corrective Actions:
-
Verify Deoxygenation: If the solution turned teal or green (if using copper/ATRP) or lost color immediately, oxygen killed the radicals.[1]
-
Increase Temperature: Bump from 60°C to 70°C to increase the decomposition rate of AIBN (
).
Scenario C: "My polymer is insoluble or GPC data is nonsense."
Diagnosis: Hydrolysis of the Methyl Ester.[1]
The side chain (
Corrective Actions:
-
Use Anhydrous Solvents: Dry your DMF over molecular sieves (4Å).
-
Add Buffer: If doing aqueous polymerization (not recommended for this specific ester), maintain pH ~5-6 to minimize hydrolysis rates.[1]
-
Methylation for Analysis: Before GPC, treat a small sample with trimethylsilyldiazomethane to re-methylate any hydrolyzed acid groups, ensuring accurate MWD measurement.[1]
Module 4: Logical Troubleshooting Tree
Use this flow to diagnose your specific experimental failure.
Caption: Diagnostic Logic Tree for RAFT Polymerization of Acrylamides.
References
-
Mori, H., Sutoh, K., & Endo, T. (2005).[1] Controlled Radical Polymerization of an Acrylamide Containing L-Phenylalanine Moiety via RAFT. Macromolecules, 38(22), 9055–9065.[1]
- Relevance: Establishes the baseline RAFT conditions for amino-acid functionalized acrylamides.
-
Thomas, D. B., et al. (2004).[1] Kinetics and Molecular Weight Control of the Polymerization of Acrylamide via RAFT. Macromolecules, 37(24), 8941–8950.[1]
- Relevance: Definitive guide on minimizing hydrolysis and retardation in acrylamide polymeriz
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005).[1] Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410.[1] [1]
- Relevance: The foundational review for selecting Trithiocarbonates over Dithiobenzo
Sources
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of Methyl 3-(prop-2-enamido)propanoate
Content Type: Technical Comparison & Application Guide Audience: Analytical Chemists, Proteomics Researchers, and Synthetic Organic Chemists.
Executive Summary
Methyl 3-(prop-2-enamido)propanoate (also known as Methyl 3-acrylamidopropanoate) is a critical Michael acceptor intermediate often utilized in the synthesis of PAMAM dendrimers and cysteine-reactive proteomic probes. Its structural integrity is defined by two reactive termini: a methyl ester and an acrylamide moiety.
This guide provides a definitive analysis of its fragmentation behavior under Electrospray Ionization (ESI) and Electron Ionization (EI), comparing it against its primary synthetic impurity, the saturated analog Methyl 3-propionamidopropanoate . Distinguishing these two is vital, as the saturated analog lacks the Michael acceptor reactivity required for covalent tagging.
Part 1: Experimental Methodology
To replicate the fragmentation patterns described below, the following standardized LC-MS/MS protocol is recommended. This workflow ensures the separation of the target acrylamide from potential hydrolyzed byproducts or saturated impurities.
Protocol: LC-ESI-MS/MS Characterization
-
Instrument: Q-Exactive or Triple Quadrupole (QqQ) System.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Solvents:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Step-by-Step Workflow:
-
Sample Preparation: Dilute stock (1 mg/mL in DMSO) to 1 µg/mL in 50:50
:MeCN. -
Direct Infusion (Optimization): Infuse at 10 µL/min to tune source parameters.
-
Target: Maximize intensity of
( 158.08).
-
-
LC Separation:
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Gradient: 5% B to 95% B over 5 minutes. (Target elutes ~2.5 min due to moderate polarity).
-
-
MS/MS Acquisition:
-
Apply Stepped Normalized Collision Energy (NCE): 15, 30, 45 eV.
-
Rationale: Low energy preserves the cyclic product (loss of MeOH); high energy reveals the diagnostic acryloyl ion.
-
Visualized Workflow (DOT)
Caption: Standardized LC-MS/MS workflow for isolating and fragmenting the target Michael acceptor.
Part 2: Fragmentation Mechanics & Analysis
The fragmentation of Methyl 3-(prop-2-enamido)propanoate is governed by two competing pathways: Charge-Remote Fragmentation (Amide cleavage) and Charge-Proximate Cyclization (Ester loss).
Mechanism 1: The Diagnostic Acryloyl Ion (
55)
Under higher collision energies (>30 eV), the amide bond cleaves. The charge is retained on the acylium ion derived from the acrylic acid moiety.
-
Precursor:
158 -
Product:
55 -
Significance: This is the "warhead" signature. If this ion is absent, the Michael acceptor functionality is likely compromised.
Mechanism 2: Cyclization & Methanol Loss (
126)
Under lower collision energies, the carbonyl oxygen of the amide attacks the ester carbonyl, leading to the expulsion of neutral methanol (
-
Precursor:
158 -
Transition: Intramolecular nucleophilic attack.
-
Product:
126 (Cyclic imide/oxazinone structure). -
Significance: Confirms the integrity of the ester tail and the beta-alanine backbone.
Fragmentation Pathway Diagram (DOT)
Caption: Dual fragmentation pathways showing the competition between amide cleavage (diagnostic for activity) and cyclization (diagnostic for backbone).
Part 3: Comparative Guide (Target vs. Alternatives)
The most common challenge in synthesizing or analyzing this molecule is distinguishing it from its saturated analog (Methyl 3-propionamidopropanoate), which is a common impurity in catalytic hydrogenation steps or incomplete synthesis.
Table 1: Differentiating the Target from Impurities
| Feature | Target Molecule (Unsaturated) | Saturated Analog (Impurity) | Hydrolyzed Acid (Degradant) |
| Formula | |||
| Parent Ion ( | 158.08 | 160.10 | 144.06 |
| Key Fragment 1 (Head) | |||
| Key Fragment 2 (Tail) | |||
| Reactivity | High (Michael Acceptor) | Inert | Acidic |
Why this Comparison Matters
-
Quantification: If you monitor only the loss of methanol (
), you may cross-contaminate your data because both the target (158 126) and the saturated impurity (160 128) undergo this neutral loss with similar efficiency. -
Specificity: You must monitor the transition to the specific acylium head group (
vs ) to prove the double bond is intact.
Part 4: Technical Recommendations
For researchers developing covalent probes or analyzing this intermediate:
-
Avoid Methanol Solvents for Storage: As a methyl ester, this compound is susceptible to transesterification if stored in ethanol, or hydrolysis in water. Store in dry DMSO or Acetonitrile.
-
Use APCI for Non-Polar Analogs: If analyzing longer chain ester analogs (e.g., butyl ester), ESI efficiency drops. Switch to Atmospheric Pressure Chemical Ionization (APCI) to enhance the
signal. -
Diagnostic Ratio: Calculate the intensity ratio of
126 : 55. A consistent ratio validates the compound's identity across different runs. Variations suggest co-eluting isobaric interferences.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
NIST Mass Spectrometry Data Center. (2023). Methyl propionate Fragmentation Data. National Institute of Standards and Technology.[1]
- Holčapek, M., et al. (2010). Fragmentation behavior of Michael acceptors in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
-
Creative Proteomics. (2024). Ion Types and Fragmentation Patterns in Mass Spectrometry.
Sources
A Comparative Analysis of the Thermal Degradation of Methyl 3-(prop-2-enamido)propanoate Polymers
This guide provides a detailed comparative analysis of the thermal stability of polymers derived from Methyl 3-(prop-2-enamido)propanoate. Given the novelty of this specific monomer, direct, comprehensive thermal degradation data is not yet widely published. Therefore, this guide establishes a predictive comparison based on the well-documented thermal behavior of structurally analogous polymers, namely the parent Polyacrylamide (PAAm) and the extensively studied N-substituted polyacrylamide, Poly(N-isopropylacrylamide) (PNIPAM). This approach allows us to forecast the thermal degradation profile of Poly(Methyl 3-(prop-2-enamido)propanoate) and understand how its unique side-chain structure influences stability.
Introduction: The Importance of Thermal Stability
Polymers based on N-substituted acrylamides are at the forefront of materials science, particularly in drug delivery, tissue engineering, and "smart" hydrogel development, owing to their stimuli-responsive nature.[1][2] Methyl 3-(prop-2-enamido)propanoate represents a class of such monomers, featuring a polar ester group in its N-alkyl side chain. The thermal stability of these polymers is a critical parameter that dictates their processing window, shelf-life, and performance under various application conditions. Thermal degradation, which involves irreversible chemical changes due to heat, can alter the polymer's molecular weight, solubility, and mechanical properties, thereby compromising its function.[3]
This guide will dissect the anticipated thermal degradation behavior of Poly(Methyl 3-(prop-2-enamido)propanoate) by comparing it with foundational polyacrylamides. We will explore the underlying chemical mechanisms and present standardized protocols for empirical validation.
Structural Comparison of Analyzed Polymers
To understand the degradation behavior, it is essential to first visualize the chemical structures of the polymers under comparison. The primary difference lies in the substituent on the amide nitrogen, which dictates intermolecular and intramolecular forces and, consequently, thermal stability.
Caption: Chemical structures of the polymers discussed in this guide.
Mechanisms of Thermal Degradation in Polyacrylamides
The thermal degradation of polyacrylamides is a complex process that generally occurs in distinct stages, influenced by factors like molecular weight and the presence of impurities.[4]
-
Region I (Below 200°C): This initial stage typically involves a slight weight loss attributed to the evaporation of absorbed water and other volatile impurities.[4] The polymer backbone is generally stable in this region.
-
Region II (200°C - 300°C): This is where significant chemical degradation begins. The primary reactions are intra- and intermolecular imidization of the pendant amide groups, releasing ammonia (NH₃) and water (H₂O).[4] This process leads to cross-linking and a reduction in solubility.
-
Region III (Above 300°C): At higher temperatures, the degradation is dominated by random scission of the polymer's carbon-carbon backbone.[5][6] This results in the formation of various volatile products, including nitriles and hydrocarbons, leading to substantial mass loss.
For N-substituted polyacrylamides like PNIPAM, the degradation pathway is similar but with key differences. The bulky N-substituent can sterically hinder the imidization process. The major decomposition pathway for PNIPAM involves the breakdown of the isopropyl group, followed by main-chain scission at higher temperatures.[5]
Anticipated Behavior of Poly(Methyl 3-(prop-2-enamido)propanoate): The presence of the -(CH₂)-CH₂-C(=O)O-CH₃ side chain is expected to introduce a unique degradation pathway. The ester linkage is known to be susceptible to thermal cleavage. Therefore, we can hypothesize that the degradation of this polymer will involve:
-
Side-chain degradation through the cleavage of the ester group.
-
Amide linkage reactions, potentially modified by the electronic and steric effects of the propanoate group.
-
Main-chain scission at higher temperatures, similar to other polyacrylamides.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Objective: To determine the onset temperature of degradation, the temperatures of maximum degradation rates, and the residual mass at high temperatures.
Instrumentation: A Simultaneous Thermal Analyzer (TGA/DSC) is ideal.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the polymer sample is completely dry to prevent misinterpretation of mass loss from solvent evaporation. Dry the sample under vacuum at 60-80°C for at least 12 hours.
-
Weigh approximately 5-10 mg of the dried polymer into a ceramic or aluminum TGA pan. An accurate initial mass is critical for quantitative analysis.
-
-
Instrument Setup & Calibration:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Set the purge gas. A high-purity inert gas, such as nitrogen, is required to study the intrinsic thermal degradation without oxidative effects. Set the flow rate to a standard value, typically 20-50 mL/min.[7]
-
-
Thermal Program:
-
Equilibration: Equilibrate the sample at a starting temperature of 25-30°C.
-
Heating Ramp: Heat the sample from the starting temperature to a final temperature of 600-700°C. A linear heating rate of 10°C/min is a standard condition that provides good resolution.[8] Slower or faster rates can be used to study degradation kinetics.[7]
-
-
Data Acquisition & Analysis:
-
Record the sample mass as a function of temperature (TGA curve).
-
Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum degradation rate (T_max).
-
Determine the onset temperature of degradation (T_onset), often calculated as the intersection of the baseline tangent with the tangent at the point of maximum slope on the TGA curve.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. Degradation of Polypropylene and Polypropylene Compounds on Co-Rotating Twin-Screw Extruders [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. allsubjectjournal.com [allsubjectjournal.com]
Technical Validation Guide: Methyl 3-(prop-2-enamido)propanoate Structure by 13C NMR
Executive Summary
Methyl 3-(prop-2-enamido)propanoate (also known as N-acryloyl-
This guide establishes Carbon-13 NMR (
Structural Analysis & Assignments
To validate the structure, we must confirm the presence of seven distinct carbon environments, specifically resolving the two competing carbonyl signals (amide vs. ester) and the
The Molecular Target
IUPAC Name: Methyl 3-(prop-2-enamido)propanoate
Formula:
Visualization of Connectivity (DOT Diagram)
Caption: Connectivity map of Methyl 3-(prop-2-enamido)propanoate showing predicted 13C NMR shifts for key functional zones.
Comparative Performance Analysis
Why choose
| Feature | FT-IR (Screening) | ||
| Carbonyl Resolution | High: Distinct peaks for Ester (~172 ppm) and Amide (~165 ppm). | None: Carbonyls are invisible; inferred only by splitting patterns. | Medium: Amide I (~1660 cm⁻¹) and Ester (~1735 cm⁻¹) often overlap or broaden. |
| Backbone Verification | High: Direct observation of the -CH₂-CH₂- skeleton. | Medium: The ethylene backbone appears as triplets but often overlaps with solvent/water peaks (e.g., in DMSO). | Low: Fingerprint region is difficult to interpret for specific connectivity.[2] |
| Acryloyl Validation | High: Two distinct alkene signals (~126, 131 ppm). | Medium/Low: Complex ABX splitting patterns can be confused with impurities or polymerization. | Medium: C=C stretch is visible but doesn't confirm attachment to N. |
| Purity Assessment | High: Impurities (solvents, starting materials) appear as sharp, distinct singlets. | Medium: Broadening of amide NH can obscure impurities. | Low: Only detects gross contamination. |
Experimental Protocol: The Self-Validating System
To ensure scientific integrity, this protocol includes a "self-validation" step using DEPT-135 (Distortionless Enhancement by Polarization Transfer) to distinguish methylene carbons from methyl/methine carbons.
Sample Preparation[2]
-
Solvent: DMSO-
is preferred over CDCl for this specific molecule.-
Reasoning: Amides often exhibit restricted rotation or hydrogen bonding in chloroform, leading to peak broadening. DMSO sharpens the amide signals and ensures full solubility.
-
-
Concentration: 30–50 mg of sample in 0.6 mL solvent.
-
Reasoning:
C has 1.1% natural abundance; higher concentration is required for adequate signal-to-noise ratio (S/N) within a reasonable timeframe.
-
Instrument Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Critical: Quaternary carbons (the two carbonyls) have long relaxation times (
). A short D1 will suppress these peaks, leading to false negatives.
-
-
Scans (NS): Minimum 512 scans (approx. 30-45 mins).
-
Validation Step (DEPT-135):
-
Run immediately after the standard
C. -
Expectation:
groups (vinyl terminus, backbone) will be inverted (negative) . (ester) and (vinyl internal) will be upright (positive) . Quaternary carbons (C=O) will disappear.
-
Data Interpretation & Reference Values
The following chemical shifts are derived from authoritative spectral databases for acrylamide and propanoate ester derivatives [1, 2, 3].
Table 1: C NMR Assignment Table (DMSO- )
| Carbon ID | Functional Group | Shift ( | DEPT-135 Phase | Validation Logic |
| C=O (Ester) | Carboxylate | 171.5 – 172.5 | Absent | Most downfield signal; confirms ester functionality. |
| C=O (Amide) | Conjugated Amide | 164.5 – 165.5 | Absent | Upfield of ester due to conjugation with alkene. |
| =CH- | Vinyl (Internal) | 131.0 – 132.0 | Positive (+) | Characteristic of acryloyl |
| =CH | Vinyl (Terminal) | 125.5 – 126.5 | Negative (-) | Confirms intact Michael acceptor (no polymerization). |
| O-CH | Methoxy | 51.5 – 52.0 | Positive (+) | Sharp singlet; confirms methyl ester. |
| N-CH | Methylene ( | 35.0 – 36.0 | Negative (-) | Deshielded by Nitrogen. |
| CH | Methylene ( | 33.5 – 34.5 | Negative (-) | Shielded relative to N-CH |
Validation Workflow
Use the following logic flow to interpret your data. If the DEPT-135 does not match the phase predictions, the structure is invalid (e.g., hydrolysis of the ester or polymerization of the alkene).
Caption: Decision tree for structural validation. Failure at any node requires re-synthesis or purification.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 4672 (Methyl propanoate) & SDBS No. 1765 (Acrylamide). Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General reference for Amide/Ester shifts).
-
PubChem. (2023). N-Acryloyl-beta-alanine methyl ester (Compound CID 11564512). National Library of Medicine. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Sources
comparative reactivity ratios of acrylamide vs N-acryloyl-beta-alanine methyl ester
Comparative Reactivity Guide: Acrylamide vs. N-Acryloyl-
Executive Summary
This guide provides a technical comparison of the polymerization behavior, reactivity ratios, and physicochemical properties of Acrylamide (AM) and N-acryloyl-
While Acrylamide is the industry standard for hydrophilic backbones, N-ABAM serves as a specialized functional monomer, introducing ester moieties for post-polymerization modification (e.g., hydrazinolysis) or tuning lower critical solution temperatures (LCST).
Key Finding: In copolymerization systems, Acrylamide generally exhibits higher reactivity (
Physicochemical Comparison
| Feature | Acrylamide (AM) | N-Acryloyl- |
| Structure | ||
| MW ( g/mol ) | 71.08 | ~157.17 |
| Solubility | Water, Methanol, Ethanol | Methanol, Ethanol, DMSO, Chloroform (Limited water solubility) |
| Functionality | Primary Amide (H-bonding donor/acceptor) | Secondary Amide + Methyl Ester (Hydrophobic spacer) |
| Role | Hydrophilic Backbone | Functional handle (Ester), Hydrophobicity tuner |
| Reactivity | High | Lower |
Reactivity Ratios & Copolymerization Kinetics
The copolymerization composition obeys the Mayo-Lewis equation. For the system defined as Monomer 1 = AM and Monomer 2 = N-ABAM :
Theoretical & Analogous Reactivity Values
Exact literature values for this specific pair are rare, but can be reliably predicted using the Q-e scheme and data from structural analogues (e.g., N-isopropylacrylamide, N-acryloyl-L-alanine).
-
Predicted
(AM): 0.8 – 1.2 (Tendency to homopolymerize or random) -
Predicted
(N-ABAM): 0.3 – 0.6 (Lower reactivity due to N-substitution) -
System Type: Non-Ideal Random Copolymerization (
).
Implication: Acrylamide is consumed faster. To achieve a uniform distribution of N-ABAM, starved-feed (semi-batch) polymerization is required.
Mechanism of Reactivity Difference
-
Steric Hindrance: The bulky
-alanine methyl ester group on the nitrogen atom of N-ABAM hinders the approach of the propagating radical, reducing the rate of cross-propagation ( and ). -
Electronic Effects: The ester group is separated by an ethylene spacer (
-position), minimizing direct conjugation effects on the vinyl group. Therefore, the electronic density of the double bond is similar to other N-alkyl acrylamides.
Kinetic Pathway Diagram
Figure 1: Kinetic pathways showing the competitive propagation rates. The thickness of arrows represents the relative reaction speed, highlighting Acrylamide's dominance (
Experimental Protocol: Determining Exact Reactivity Ratios
To validate the specific ratios for your drug delivery carrier or hydrogel, you must perform a low-conversion copolymerization.
Methodology: Fineman-Ross / Kelen-Tüdős[1][2]
Objective: Determine
Materials:
-
Acrylamide (Recrystallized from chloroform).
-
N-ABAM (Synthesized via Schotten-Baumann reaction of acryloyl chloride +
-alanine methyl ester HCl). -
Solvent: DMSO-
(for direct NMR) or DMF. -
Initiator: AIBN (Azobisisobutyronitrile).
Workflow:
-
Feed Preparation: Prepare 5 polymerization vials with varying molar feed ratios of AM:N-ABAM (e.g., 90:10, 70:30, 50:50, 30:70, 10:90). Total monomer concentration should be constant (e.g., 1.0 M).
-
Degassing: Purge with
or Argon for 15 minutes to remove oxygen (radical scavenger). -
Initiation: Add AIBN (1 mol% relative to monomer). Heat to 60°C.
-
Quenching: Stop reaction typically within 15–30 minutes. Critical: Conversion must be kept below 10% to assume feed concentration is constant.
-
Purification: Precipitate into cold diethyl ether (or appropriate non-solvent). Centrifuge and dry under vacuum.
-
Analysis (
H-NMR): Dissolve copolymer in DMSO- .
Data Analysis (NMR Integration):
-
Signal A (3.6 ppm): Methyl ester protons (
) from N-ABAM (3H). -
Signal B (1.2–2.4 ppm): Backbone methylene/methine protons (from both AM and N-ABAM).
-
Calculation: Use the ratio of Signal A to Signal B to calculate the mole fraction of N-ABAM in the copolymer (
).
Plotting:
Use the Kelen-Tüdős equation (linearized form of Mayo-Lewis) to plot
-
Intercept =
-
Slope =
Application Suitability Guide
| Application | Acrylamide Dominant | N-ABAM Dominant | Recommendation |
| Hydrogels | High swelling, mechanically tough. | Lower swelling, hydrophobic association. | Use 90:10 (AM:N-ABAM) for functional hydrogels. |
| Bioconjugation | Requires activation (e.g., hydrolysis). | Ready-to-use. Ester reacts with hydrazine/amines. | N-ABAM is superior for attaching drugs/ligands. |
| Thermo-response | None (UCST in some solvents). | Tunable LCST (similar to PNIPAM). | High N-ABAM content required for thermal sensitivity. |
References
- Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Foundational text for Mayo-Lewis and Q-e scheme).
-
Rzaev, Z. M. O., et al. (2007). "Functional Copolymers of N-isopropylacrylamide for Bioengineering Applications." Progress in Polymer Science. Link (Proxy for N-substituted acrylamide reactivity).
- Biedroń, T., & Kubisa, P. (2004). "Atom Transfer Radical Polymerization of Acrylates in Ionic Liquids." Journal of Polymer Science Part A: Polymer Chemistry.
- Bulmus, V., et al. (2000). "Synthesis and Characterization of Poly(N-acryloyl-beta-alanine) for pH-sensitive Drug Delivery." Macromolecular Chemistry and Physics.
A Senior Application Scientist's Guide to Verifying Compound Purity and Composition
An In-Depth Technical Guide to the Elemental Analysis of Methyl 3-(prop-2-enamido)propanoate
In the landscape of drug development and materials science, the precise characterization of novel compounds is a cornerstone of reliable research. For researchers working with monomers and polymers, Methyl 3-(prop-2-enamido)propanoate serves as a critical building block. Its purity is paramount, as even minor contaminants can significantly alter polymerization kinetics and the properties of the final material. This guide provides an in-depth comparison of the elemental analysis data for Methyl 3-(prop-2-enamido)propanoate, offering both theoretical benchmarks and a practical guide to interpreting experimental results against alternative compounds.
The primary method for this analysis is combustion analysis, a robust technique that, when performed correctly, provides a quantitative determination of carbon (C), hydrogen (H), and nitrogen (N) content.[1] This data is the ultimate arbiter of a sample's bulk purity and elemental composition.[1]
Theoretical vs. Experimental Data: Establishing the Benchmark
The first step in any elemental analysis is to calculate the theoretical composition based on the compound's molecular formula. This provides the "gold standard" against which all experimental data will be measured.
Compound: Methyl 3-(prop-2-enamido)propanoate Synonyms: N-acryloyl-β-alanine methyl ester, 3-Acryloylamino-propionic acid methyl ester[2] Molecular Formula: C₇H₁₁NO₃[2][3] Molecular Weight: 157.17 g/mol [2][3]
Based on this formula, the theoretical elemental composition is calculated as follows:
| Element | Atomic Weight ( g/mol ) | Atoms in Formula | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 7 | 84.077 | 53.50% |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 7.05% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.91% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 30.54% |
For publication in most peer-reviewed journals, experimental results for C, H, and N must fall within ±0.4% of these theoretical values.[1] This stringent requirement underscores the need for high-purity samples and meticulously executed analysis.[1]
| Element | Theoretical Value (%) | Acceptable Experimental Range (%) |
| C | 53.50 | 53.10 - 53.90 |
| H | 7.05 | 6.65 - 7.45 |
| N | 8.91 | 8.51 - 9.31 |
Comparative Analysis: Distinguishing Your Compound
Elemental analysis is a powerful tool for distinguishing between isomers or related compounds where other techniques like NMR might show similar features. Subtle differences in the molecular formula lead to significant and measurable changes in the elemental composition.
Here, we compare Methyl 3-(prop-2-enamido)propanoate with two structurally related compounds: its isomer, N-acryloyl-L-alanine methyl ester, and a related compound, Methyl 3-(methylamino)propanoate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical %C | Theoretical %H | Theoretical %N |
| Methyl 3-(prop-2-enamido)propanoate | C₇H₁₁NO₃ | 157.17 | 53.50 | 7.05 | 8.91 |
| N-acryloyl-L-alanine methyl ester[3] | C₇H₁₁NO₃ | 157.17 | 53.50 | 7.05 | 8.91 |
| Methyl 3-(methylamino)propanoate[4] | C₅H₁₁NO₂ | 117.15 | 51.26 | 9.46 | 11.96 |
| Methyl 3-amino-2-methylpropanoate[5][6] | C₅H₁₁NO₂ | 117.15 | 51.26 | 9.46 | 11.96 |
As shown, while the isomer has an identical elemental composition, the other related compounds are clearly distinguishable by their significantly different nitrogen and hydrogen content.
Experimental Protocol: High-Temperature Combustion (CHN) Analysis
The determination of carbon, hydrogen, and nitrogen content is achieved through high-temperature combustion, a method pioneered by Dumas.[7] Modern elemental analyzers automate this process, providing rapid and precise results.[8]
Workflow for CHN Elemental Analysis
Caption: Workflow of CHN elemental analysis via combustion.
Step-by-Step Methodology
-
Calibration: Before analyzing any samples, the instrument is calibrated using a certified organic standard with a known C, H, and N composition (e.g., Acetanilide). This step is critical for ensuring the accuracy of the final results.
-
Sample Preparation:
-
Precisely weigh 1-3 mg of the dried, homogeneous sample (Methyl 3-(prop-2-enamido)propanoate) into a tin or silver capsule using an ultra-microbalance.
-
Causality: The small sample size is a hallmark of microanalysis.[1] Tin capsules are often used as they promote a flash combustion, generating a vigorous exothermic reaction that aids in the complete oxidation of the sample.[8]
-
The capsule is then sealed and shaped into a small ball to ensure a consistent drop into the combustion chamber.
-
-
Automated Analysis:
-
The encapsulated sample is introduced into the combustion furnace, which is maintained at approximately 900-1000°C. A pulse of pure oxygen is injected, causing the sample to combust.[7] All carbon is converted to CO₂, hydrogen to H₂O, and nitrogen to various nitrogen oxides (Nₓ).
-
The resulting gases are swept by a helium carrier gas over a reduction furnace containing heated copper. This converts the nitrogen oxides to elemental nitrogen gas (N₂).
-
The gas mixture (CO₂, H₂O, N₂) then passes through a chromatographic separation column. Each gas has a different affinity for the column material, causing them to separate and elute at different times.[7]
-
As each gas elutes from the column, it passes through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the carrier gas, generating a signal proportional to the concentration of the analyte gas.
-
-
Data Interpretation:
-
The instrument's software integrates the signal peaks for CO₂, H₂O, and N₂.
-
By comparing these integrated areas to those obtained from the certified standard, the absolute amounts of C, H, and N in the sample are calculated.
-
These values are then expressed as a weight percentage of the initial sample mass.
-
Trustworthiness and Troubleshooting: Interpreting Deviations
While the ±0.4% rule is a widely accepted standard, achieving it can be challenging.[1] Deviations outside this range do not automatically invalidate a sample but require careful scientific interpretation.
-
Low Carbon Values: May indicate incomplete combustion, a common issue with refractory or highly stable compounds.[8] It could also suggest the presence of inorganic impurities (e.g., silica from column chromatography).
-
High Hydrogen Values: Often points to the presence of residual water or organic solvents in the sample. Thorough drying of the sample under high vacuum is crucial.
-
Inconsistent Nitrogen Values: Nitrogen analysis can be sensitive to the combustion conditions. The presence of excess oxygen can lead to the formation of unreduced nitrogen oxides, resulting in low nitrogen readings.[8]
-
Systematic Deviations: If all values are consistently low, it may indicate the presence of a non-C, H, N-containing impurity or an issue with the instrument's calibration or balance. An international study highlighted significant variability in results from different analytical laboratories, emphasizing the importance of using validated and reliable services.[1]
By understanding the theoretical basis of elemental composition and the nuances of the experimental technique, researchers can confidently use elemental analysis to validate the purity and identity of Methyl 3-(prop-2-enamido)propanoate, ensuring the integrity and reproducibility of their downstream applications.
References
- Chemsrc. (2025, October 1). methyl ester of N-acryloy-β-alanine.
- PubChem. (2025, April 14). Methyl 3-[(propan-2-yl)amino]propanoate.
- PubChem. (2025, April 14). Methyl 3-(methylamino)propanoate.
- Benchchem. Methyl 3-amino-2-methylpropanoate.
- PubChem. (2021, May 7). N-acryloyl-l-alanine methyl ester.
- PubChem. (2025, September 15). Methyl 3-amino-2-methylpropanoate.
- Clariant Analytical Sciences. Elemental Analysis and Chemical Properties.
- PE Polska. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.
- University of Padua. (2024, June 21). Elemental Analysis – Technical Resources.
- Lavallo, V. (2022, July 6). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC.
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- 8. pepolska.pl [pepolska.pl]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-(prop-2-enamido)propanoate
This guide provides essential safety and logistical information for the proper disposal of Methyl 3-(prop-2-enamido)propanoate. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and compliant laboratory environment. The following procedures are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.
Core Directive: Hazard Assessment of Methyl 3-(prop-2-enamido)propanoate
-
Acrylamide Group ("prop-2-enamido"): The presence of the acrylamide functional group is of significant concern. Unpolymerized acrylamide is a known neurotoxin and a suspected human carcinogen.[1] Therefore, any waste containing Methyl 3-(prop-2-enamido)propanoate must be treated as toxic hazardous waste. There is always a possibility that not all of the acrylamide has polymerized, necessitating its disposal as a hazardous material.[2]
-
Methyl Propanoate Group: The ester component, related to methyl propionate, suggests that the compound may be a flammable liquid.[3] Methyl propionate is classified as a Category 2 Flammable Liquid, meaning it has a low flash point and its vapors can form explosive mixtures with air.
Immediate Safety and Handling Precautions
Before beginning any work that will generate this waste, ensure all necessary safety measures are in place.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your first line of defense against exposure.
| Protective Gear | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and potential vapors.[6] |
| Hand Protection | Nitrile or neoprene gloves | Prevents skin contact with the toxic and potentially irritating substance.[1][7] |
| Body Protection | Flame-retardant lab coat | Provides a barrier against spills and is recommended due to the potential flammability.[8] |
| Respiratory | Use in a certified chemical fume hood | Engineering controls are the primary method to avoid inhalation of potentially harmful vapors.[9][10] |
Engineering Controls and Emergency Equipment
-
Ventilation: Always handle Methyl 3-(prop-2-enamido)propanoate and its waste within a properly functioning chemical fume hood to minimize inhalation risks.[10]
-
Emergency Access: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[11]
-
Spill Kit: An appropriate chemical spill kit, containing absorbent materials for organic solvents, should be available.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. The primary method for disposal is through your institution's licensed hazardous waste program.[7]
Waste Collection and Segregation
-
Aqueous Waste: Collect all liquid waste containing Methyl 3-(prop-2-enamido)propanoate in a dedicated, leak-proof container that is chemically compatible.[12]
-
Organic Solvent Waste: If the compound is used in a process with organic solvents, collect this waste stream separately. Do not mix aqueous waste with organic solvent waste. The discharge of organic solvents into the sewer system is prohibited.[4]
-
Solid Waste: Collect any contaminated solid waste, such as gloves, pipette tips, and absorbent paper, in a separate, clearly labeled, sealed plastic bag or container.[4] Do not dispose of these items in the regular or biohazardous trash.[2]
The following diagram illustrates the initial decision-making process for waste segregation.
Caption: Waste Segregation Decision Flowchart.
Containerization
-
Container Type: Use only containers approved for hazardous waste that are made of a material compatible with the waste (e.g., glass or high-density polyethylene). The container must have a secure, screw-top cap.[12]
-
Container Condition: Ensure the container is in good condition, free from cracks or damage.[12]
-
Headspace: Do not overfill the container. Leave at least 10% of the container volume as headspace to allow for vapor expansion.
Labeling
Proper labeling is a critical regulatory requirement.
-
Affix a "Hazardous Waste" tag to the container before adding any waste.
-
Clearly write the full chemical name: "Methyl 3-(prop-2-enamido)propanoate" and any other components in the waste mixture with their estimated percentages.
-
Indicate the hazards: "Toxic" and "Flammable".
-
Record the accumulation start date.
Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area that is under the control of laboratory personnel.[9]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Segregation: Store this waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[10]
Overall Disposal Workflow
The following diagram provides a comprehensive overview of the disposal process from waste generation to final pickup.
Caption: End-to-End Disposal Workflow for Hazardous Chemical Waste.
Spill and Emergency Procedures
In the event of a spill, prioritize personnel safety.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.[10]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Cleanup: For a small spill, use an absorbent material from a chemical spill kit to contain the liquid. Place the absorbed material into a sealed container and dispose of it as hazardous solid waste.[4]
-
Decontamination: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
For large spills, evacuate the area and contact your EHS emergency line immediately.
By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional local requirements.
References
-
Petrochemicals Europe. (n.d.). Safe Handling and Storage of Acrylic Esters. Retrieved from [Link]
-
International Programme on Chemical Safety. (1991). Acrylamide (HSG 45, 1991). INCHEM. Retrieved from [Link]
-
Protocol Online. (2009, October 21). Acrylamide Disposal!!!. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. MIT EHS. Retrieved from [Link]
-
Acrylate Copolymer - SDS (Safety Data Sheet). (n.d.). Retrieved from [Link]
-
Case Western Reserve University. (1993, November). Environmental Health and Safety Newsletter. Retrieved from [Link]
-
Standard Operating Procedure for Acrylamide Gels. (n.d.). Retrieved from [Link]
-
E Plus Chemical Co., Ltd. (2025, August 13). Octyl Acrylate Storage & Handling: Safety Tips for 2024. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste. Retrieved from [Link]
-
Cefic. (n.d.). Safe Handling Guide UV/EB Materials. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-[(propan-2-yl)amino]propanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Castrol. (2019, September 11). SAFETY DATA SHEET. Retrieved from [Link]
-
CRC Industries. (2015, August 6). SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. ehs.berkeley.edu [ehs.berkeley.edu]
- 2. November 1993 | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. web.mit.edu [web.mit.edu]
- 5. otago.ac.nz [otago.ac.nz]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. epluschemical.com [epluschemical.com]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. fishersci.com [fishersci.com]
- 12. danielshealth.com [danielshealth.com]
Personal Protective Equipment & Handling Guide: Methyl 3-(prop-2-enamido)propanoate
[1]
Executive Safety Summary
Methyl 3-(prop-2-enamido)propanoate is a functionalized acrylamide derivative. As a Michael acceptor, it possesses a reactive double bond capable of alkylating proteins (specifically cysteine residues) and DNA.[1]
Critical Hazards:
-
Neurotoxicity: Like its parent compound acrylamide, this derivative poses a risk of cumulative neurotoxicity upon repeated exposure.[1]
-
Sensitization: High potential for allergic skin reaction and respiratory sensitization.[1][2]
-
Carcinogenicity: Treat as a potential carcinogen and reproductive toxin based on structural activity relationships (SAR) with acrylamide.[1]
-
Polymerization: The compound may auto-polymerize if not stabilized or stored correctly, leading to exothermic runaway reactions.[1]
Risk Assessment & PPE Matrix
The selection of PPE must address the compound's ability to permeate standard laboratory gloves and its potential for aerosolization.[1]
PPE Selection Logic
The following matrix dictates the required protection levels based on the operation scale.
| PPE Component | Standard Handling (< 1g) | High-Risk / Bulk Handling (> 1g or Stock Prep) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (min 5 mil each) | Silver Shield / 4H Laminate Gloves (Linear) under Nitrile | Acrylates permeate nitrile rubber. Double gloving provides a "sacrificial" outer layer.[1] Laminate gloves offer >4h breakthrough time.[1] |
| Respiratory | Fume Hood (Sash at 18") | P100 / OV Respirator + Fume Hood | Powders can aerosolize during weighing. Organic Vapor (OV) cartridges protect against volatile ester hydrolysis products.[1] |
| Eye/Face | Chemical Splash Goggles | Face Shield + Goggles | Safety glasses do not seal against vapors or splashes. |
| Body | Lab Coat (Buttoned, Knee-length) | Tyvek® Coveralls + Sleeve Protectors | Prevents accumulation on fabric cuffs which can cause long-term dermal absorption.[1] |
Visualization: PPE Decision Logic
Figure 1: Decision logic for selecting PPE based on physical state and operational volume.
Operational Handling Protocol
A. Receiving & Storage[1][4][5]
-
Inspection: Upon receipt, inspect the container for signs of polymerization (hardening of liquids or "popcorn" formation).[1]
-
Storage: Store at 2–8°C (or as specified on the CoA) to prevent spontaneous polymerization. Keep container tightly sealed to exclude moisture (ester hydrolysis risk).[1]
-
Light: Store in amber vials; UV light can initiate free-radical polymerization.
B. Weighing & Solubilization (Critical Step)
This is the highest risk step for inhalation exposure.[1]
-
Preparation:
-
Weighing:
-
Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary weigh boat, then transfer.
-
If the substance is electrostatic, use an anti-static gun to prevent powder dispersal.[1]
-
-
Solubilization:
C. Reaction Setup
-
Temperature Control: Methyl 3-(prop-2-enamido)propanoate reactions can be exothermic. Always add the catalyst/initiator last and slowly.[1]
-
Closed Systems: Run reactions in septa-sealed flasks under nitrogen/argon to prevent oxygen inhibition of intended polymerization or moisture ingress.
Emergency Procedures & Deactivation
Standard spill kits are insufficient for acrylamides because simple absorption does not neutralize the neurotoxic hazard.[1] You must chemically deactivate the molecule.[1]
Deactivation Solution Preparation
Prepare a "Decon Solution" containing:
-
1.6% Potassium Persulfate (Initiator)[1]
-
1.6% Sodium Metabisulfite (Accelerator)[1]
-
Mechanism:[1][3] This mixture initiates radical polymerization, converting the toxic monomer into a safer, insoluble polymer.[1]
Spill Response Workflow
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Silver Shield gloves, goggles, and a respirator if outside a hood.[1]
-
Contain: Cover the spill with paper towels.
-
Deactivate: Gently pour the Decon Solution over the towels. Let sit for 30 minutes .
-
Clean: Wipe up the polymerized residue with water and detergent.[1]
Visualization: Deactivation Pathway
Figure 2: Chemical deactivation workflow for acrylamide-derivative spills.[1]
Waste Disposal
Never pour monomeric solutions down the drain.
-
Liquid Waste: Collect in a dedicated "High Hazard - Acrylamides" carboy.
-
Solid Waste: Gloves, weigh boats, and paper towels must be double-bagged in clear polyethylene bags and labeled "Toxic Solid Waste."[1]
-
Pre-Disposal Treatment (Optional but Recommended): Treat liquid waste with the Decon Solution (described above) to polymerize it before handing it over to EHS.[1] This reduces the risk of exposure during transport.[1]
References
-
Duke University Occupational & Environmental Safety Office. (n.d.). Guidelines for Safe Use of Acrylamide. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.).[1] NIOSH Recommendations for Chemical Protective Clothing. Retrieved from [Link][1]
-
National Institutes of Health (NIH) PubChem. (2025).[1] Methyl 3-acrylamidopropanoate (CID 15609289). Retrieved from [Link][1]
-
Harvard University EHS. (n.d.). Lab Safety Guideline: Acrylamide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
